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  • Product: N-(1-(Methoxymethyl)cyclopropyl)aniline
  • CAS: 42540-70-5

Core Science & Biosynthesis

Foundational

N-(1-(Methoxymethyl)cyclopropyl)aniline: Technical Profile & Applications

Executive Summary N-(1-(Methoxymethyl)cyclopropyl)aniline (CAS 42540-70-5) is a specialized organonitrogen building block characterized by an aniline core N-substituted with a 1-(methoxymethyl)cyclopropyl moiety. This st...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(1-(Methoxymethyl)cyclopropyl)aniline (CAS 42540-70-5) is a specialized organonitrogen building block characterized by an aniline core N-substituted with a 1-(methoxymethyl)cyclopropyl moiety. This structure represents a strategic scaffold in medicinal chemistry, offering a unique combination of conformational restriction (via the cyclopropyl ring) and modulated lipophilicity (via the methoxymethyl ether).

Unlike simple N-alkyl anilines, the cyclopropyl group in CAS 42540-70-5 introduces significant s-character to the nitrogen lone pair, altering basicity and metabolic susceptibility. It serves as a critical intermediate in the synthesis of kinase inhibitors, GPCR ligands, and potentially as a bioisostere for N-isopropyl or N-tert-butyl groups in drug discovery campaigns.

Physicochemical Properties

The following data aggregates predicted and experimental values relevant for handling and formulation.

PropertyValue / DescriptionNote
CAS Number 42540-70-5
Molecular Formula C₁₁H₁₅NO
Molecular Weight 177.24 g/mol
Appearance Pale yellow to brown oil/solidOxidation sensitive
Boiling Point ~280°C (Predicted)@ 760 mmHg
Density 1.05 ± 0.1 g/cm³Predicted
LogP 2.1 - 2.4Lipophilic, CNS penetrant potential
pKa (Conjugate Acid) ~3.5 - 4.0Less basic than typical alkyl amines due to N-Ph conjugation and cyclopropyl s-character
Solubility DMSO, Methanol, DCM, Ethyl AcetateLow water solubility

Synthesis & Manufacturing Methodologies

The synthesis of CAS 42540-70-5 typically follows a convergent route. The high strain energy of the cyclopropane ring (~27.5 kcal/mol) necessitates mild coupling conditions to prevent ring opening.

Retrosynthetic Analysis

The most robust route involves the C–N cross-coupling of an activated phenyl electrophile with the hindered primary amine, 1-(methoxymethyl)cyclopropan-1-amine.

Detailed Protocol: Buchwald-Hartwig Cross-Coupling

This method is preferred over nucleophilic substitution (SN2) due to the steric bulk of the quaternary carbon on the cyclopropane ring.

Reagents:

  • Precursor A: Bromobenzene (1.0 equiv)

  • Precursor B: 1-(Methoxymethyl)cyclopropan-1-amine (1.2 equiv)

  • Catalyst: Pd₂(dba)₃ (2 mol%) / Xantphos (4 mol%)

  • Base: NaOtBu (1.5 equiv)

  • Solvent: Toluene or 1,4-Dioxane (anhydrous)

Step-by-Step Workflow:

  • Inerting: Charge a reaction vessel with Pd₂(dba)₃, Xantphos, and NaOtBu. Purge with Argon for 15 minutes.

  • Addition: Add anhydrous toluene, followed by Bromobenzene and 1-(Methoxymethyl)cyclopropan-1-amine.

  • Heating: Heat the mixture to 100°C for 12–16 hours. The color typically shifts from dark red to orange/brown.

  • Work-up: Cool to room temperature. Filter through a Celite pad to remove Palladium residues.

  • Purification: Concentrate the filtrate and purify via flash column chromatography (SiO₂; Hexanes/EtOAc gradient).

Alternative Route: Copper-Mediated Ullmann Coupling

For industrial scalability where Palladium costs are prohibitive, a modified Ullmann coupling using CuI/L-Proline can be employed, though yields may be lower due to the steric hindrance of the cyclopropylamine.

Synthesis Visualization

The following diagram illustrates the convergent synthesis pathway.

SynthesisPath Precursor1 1-(Methoxymethyl) cyclopropan-1-amine Intermediate Oxidative Addition Complex Precursor1->Intermediate Amine Coordination Precursor2 Bromobenzene Catalyst Pd(0) / Ligand NaOtBu Precursor2->Catalyst Activation Catalyst->Intermediate Product N-(1-(Methoxymethyl) cyclopropyl)aniline (CAS 42540-70-5) Intermediate->Product Reductive Elimination (C-N Bond Formation)

Figure 1: Palladium-catalyzed Buchwald-Hartwig synthesis route for CAS 42540-70-5.

Applications in Drug Discovery[3]

Conformational Restriction & Bioisosterism

The 1,1-disubstituted cyclopropyl group is a "privileged motif" in modern drug design.

  • Gem-Dimethyl Bioisostere: It mimics the steric bulk of a gem-dimethyl or tert-butyl group but restricts the conformational freedom of the N-C bond. This often locks the molecule into a bioactive conformation, reducing the entropic penalty of binding to a protein target (e.g., Kinase ATP pockets).

  • Metabolic Stability: The cyclopropyl ring lacks the abstractable β-hydrogens found in isopropyl or ethyl groups, blocking standard P450-mediated dealkylation pathways.

Pharmacophore Logic

In the context of LSD1 (KDM1A) inhibitors and Kinase inhibitors :

  • The Aniline Nitrogen acts as a hydrogen bond donor/acceptor hinge binder.

  • The Methoxymethyl group provides a specific dipole interaction and improves aqueous solubility compared to a simple alkyl chain.

  • The Cyclopropyl core prevents rapid metabolic oxidation.

SAR_Logic Center N-(1-(Methoxymethyl) cyclopropyl)aniline Feature1 Cyclopropyl Core: Prevents N-dealkylation (Metabolic Stability) Center->Feature1 Feature2 Methoxymethyl Group: Increases Solubility H-Bond Acceptor Center->Feature2 Feature3 Aniline NH: H-Bond Donor (Kinase Hinge Region) Center->Feature3

Figure 2: Structure-Activity Relationship (SAR) analysis of the core pharmacophore.

Analytical Characterization

To validate the identity of synthesized CAS 42540-70-5, the following spectral features are diagnostic:

  • ¹H NMR (400 MHz, CDCl₃):

    • Aromatic Region: Multiplets at δ 6.6 – 7.2 ppm (5H, Phenyl).

    • NH Proton: Broad singlet at δ 4.0 – 4.5 ppm (exchangeable with D₂O).

    • Methoxymethyl: Singlet at δ 3.35 ppm (3H, -OCH₃) and singlet at δ 3.40 ppm (2H, -CH₂-O).

    • Cyclopropyl: Two multiplets around δ 0.6 – 0.9 ppm (4H, cyclopropyl -CH₂-). Note: The asymmetry introduces distinct roof-effect multiplets.

  • MS (ESI+):

    • [M+H]⁺ peak at m/z 178.1.

Safety & Handling

Warning: As an aniline derivative, this compound should be treated as a potential toxicant.

  • Acute Toxicity: Potential for methemoglobinemia upon absorption. Aniline derivatives can oxidize hemoglobin to methemoglobin, impairing oxygen transport.

  • Handling:

    • Use only in a fume hood.

    • Wear nitrile gloves (double gloving recommended) and safety goggles.

    • Store under inert gas (Argon/Nitrogen) at 2–8°C to prevent N-oxidation.

References

  • Sigma-Aldrich. N-[1-(methoxymethyl)cyclopropyl]aniline Product Page. Retrieved from .

  • Bertus, P., & Szymoniak, J. (2003).[1] "A Direct Synthesis of 1-Aryl- and 1-Alkenylcyclopropylamines from Aryl and Alkenyl Nitriles." Journal of Organic Chemistry, 68(18), 7133-7136. (Foundational method for cyclopropylamine synthesis).[2] Link

  • Hong, P., et al. (2023). "Room-Temperature CuI-Catalyzed N-Arylation of Cyclopropylamine." ACS Omega. (Methodology for N-arylation).[2] Link

  • PubChem. N-methoxy-1-phenylpropan-2-amine (Related Aniline Derivative Data). Link

  • ChemScene. Building Blocks: 1-(Methoxymethyl)cyclopropan-1-amine. Link

Sources

Exploratory

Introduction: Unveiling a Unique Scaffold for Modern Chemistry

An in-depth technical guide to the chemical structure, properties, synthesis, and applications of N-(1-(Methoxymethyl)cyclopropyl)aniline. In the landscape of contemporary chemical research, the strategic combination of...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide to the chemical structure, properties, synthesis, and applications of N-(1-(Methoxymethyl)cyclopropyl)aniline.

In the landscape of contemporary chemical research, the strategic combination of distinct structural motifs within a single molecule is a cornerstone of innovation. N-(1-(Methoxymethyl)cyclopropyl)aniline emerges as a molecule of significant interest, embodying this principle by integrating a classic aniline core with a sterically demanding, functionally versatile 1-(methoxymethyl)cyclopropyl group. This guide offers a comprehensive technical exploration of this compound, designed for researchers, medicinal chemists, and materials scientists. We will delve into its fundamental chemical structure, propose robust synthetic pathways, predict its spectroscopic signature, and explore its potential applications, particularly in the realms of drug discovery and photoredox catalysis. The unique juxtaposition of the electron-rich aniline, the conformationally constrained cyclopropane, and the polar methoxymethyl ether offers a rich platform for developing novel chemical entities with tailored properties.

Part 1: Molecular Architecture and Physicochemical Profile

The structure of N-(1-(Methoxymethyl)cyclopropyl)aniline is characterized by an aniline moiety where the nitrogen atom is directly attached to a quaternary carbon of a cyclopropane ring. This cyclopropane ring is further substituted with a methoxymethyl group.

Core Structural Components
  • Aniline Core: A benzene ring substituted with an amino group, which acts as a versatile chemical handle for further functionalization and imparts specific electronic properties to the molecule.[1][2] The amino group makes the aromatic ring highly susceptible to electrophilic substitution.[2]

  • Cyclopropyl Moiety: A three-membered carbocyclic ring known for its unique electronic properties and ability to confer metabolic stability and conformational rigidity in drug candidates. Its strained nature influences the bond angles and reactivity of adjacent atoms.

  • Methoxymethyl Ether: A flexible side chain that introduces a polar ether linkage and can participate in hydrogen bonding, potentially influencing solubility and target-binding interactions.

Chemical Structure Diagram

Caption: Proposed Buchwald-Hartwig synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a self-validating system; successful formation of the product can be monitored by TLC and confirmed by GC-MS analysis of aliquots.

  • Reactor Setup: To a dry, oven-baked Schlenk flask, add Pd₂(dba)₃ (1.5 mol%), BINAP (3.0 mol%), and sodium tert-butoxide (1.4 equivalents).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere. This is critical as the palladium catalyst is oxygen-sensitive.

  • Reagent Addition: Add dry toluene via syringe, followed by bromobenzene (1.0 equivalent) and 1-(methoxymethyl)cyclopropan-1-amine (1.2 equivalents).

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, cool the mixture to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the final product.

Mechanistic Rationale

The causality behind this experimental design lies in the well-established Buchwald-Hartwig catalytic cycle. The choice of a bulky phosphine ligand like BINAP is crucial for promoting the reductive elimination step, which is often rate-limiting. Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the amine and facilitate its entry into the catalytic cycle.

Buchwald_Hartwig_Cycle PdL2 Pd(0)L₂ OxAdd Ar-Pd(II)(Br)L₂ PdL2->OxAdd Oxidative Addition AmineComplex [Ar-Pd(II)(NHR')L₂]⁺ OxAdd->AmineComplex Ligand Exchange AmidoComplex Ar-Pd(II)(NR')L₂ AmineComplex->AmidoComplex Deprotonation AmidoComplex->PdL2 Reductive Elimination Product Ar-NHR' AmidoComplex->Product ArBr Ar-Br ArBr->OxAdd Amine R'-NH₂ Amine->AmineComplex Base Base Base->AmineComplex

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Part 3: Predicted Spectroscopic Signature

Definitive structural confirmation relies on a suite of spectroscopic techniques. While experimental data for this specific molecule is sparse, a reliable prediction of its spectral characteristics can be made based on its constituent functional groups and data from analogous structures. [3][4][5]

Technique Predicted Signature
¹H NMR δ 7.2-6.7 ppm: Multiplets corresponding to the 5 aromatic protons. δ 3.5-3.8 ppm: A broad singlet for the N-H proton. δ 3.4 ppm: A singlet for the 2 protons of the -CH₂-O group. δ 3.3 ppm: A singlet for the 3 protons of the -OCH₃ group. δ 0.8-1.2 ppm: Two distinct multiplets for the 4 diastereotopic protons on the cyclopropane ring.
¹³C NMR δ 145-150 ppm: Quaternary aromatic carbon attached to nitrogen. δ 115-130 ppm: Aromatic C-H carbons. δ 75-80 ppm: Methylene carbon of the methoxymethyl group (-CH₂-O). δ 55-60 ppm: Methyl carbon of the methoxy group (-OCH₃). δ 40-45 ppm: Quaternary carbon of the cyclopropane ring. δ 15-20 ppm: Methylene carbons of the cyclopropane ring.
FT-IR ~3400 cm⁻¹: N-H stretching vibration. 3100-3000 cm⁻¹: Aromatic C-H stretching. 3000-2850 cm⁻¹: Aliphatic C-H stretching. ~1600, ~1500 cm⁻¹: Aromatic C=C bending vibrations. ~1100 cm⁻¹: C-O-C stretching of the ether linkage.

| Mass Spec (EI) | m/z 177: Molecular ion peak [M]⁺. m/z 132: Loss of the methoxymethyl group (•CH₂OCH₃). m/z 106: Formation of the anilinium ion [C₆H₅NH₂]⁺•. |

Part 4: Potential Applications in Research and Development

The unique structural features of N-(1-(Methoxymethyl)cyclopropyl)aniline position it as a valuable tool in several areas of chemical science.

Building Block in Medicinal Chemistry

The incorporation of a cyclopropyl ring is a well-established strategy in drug design to enhance metabolic stability and improve binding affinity by restricting conformational freedom. The aniline moiety provides a key attachment point for building more complex molecular architectures.

Drug_Discovery_Workflow cluster_0 Scaffold Development cluster_1 Library Synthesis cluster_2 Screening & Optimization A N-(1-(Methoxymethyl) cyclopropyl)aniline B Functionalization (e.g., Amide Coupling) A->B C Diverse Chemical Library B->C D High-Throughput Screening C->D E Hit-to-Lead Optimization D->E F Lead Compound E->F

Caption: Role as a scaffold in a typical drug discovery workflow.

Mechanistic Probe in Photocatalysis

N-cyclopropylanilines are known to undergo irreversible ring-opening upon single-electron oxidation. [6]This property makes them excellent probes for studying the oxidative power of photosensitizers. [6][7]The radical cation formed after oxidation is short-lived and rapidly rearranges, providing a clear and irreversible signal of an oxidative event. This makes the title compound a potentially valuable tool for elucidating reaction mechanisms in photoredox catalysis.

Part 5: Safety and Handling Protocols

Given its structure as an aniline derivative, N-(1-(Methoxymethyl)cyclopropyl)aniline should be handled with significant caution. The safety data for aniline serves as an essential reference for its handling protocols. [8][9][10]

Primary Hazards

Aniline is classified as toxic if swallowed, in contact with skin, or if inhaled. [8][10]It is also suspected of causing genetic defects and cancer, and it can cause damage to organs through prolonged or repeated exposure. [8][11]

Hazard Classification Category GHS Statement
Acute Toxicity (Oral, Dermal, Inhalation) Category 3 H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled. [8]
Serious Eye Damage Category 1 H318: Causes serious eye damage. [8]
Carcinogenicity Category 2 H351: Suspected of causing cancer. [8]
Germ Cell Mutagenicity Category 2 H341: Suspected of causing genetic defects. [8]

| Specific Target Organ Toxicity (Repeated Exposure) | Category 1 | H372: Causes damage to organs through prolonged or repeated exposure. [8]|

Recommended Handling Procedures
  • Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of vapors. [11]* Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and chemical safety goggles at all times. [9]* Handling: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling. [10][11]* Storage: Store in a cool, well-ventilated area, away from strong oxidizing agents and acids, in a tightly sealed container. [8]* Spills: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for chemical waste disposal. [9]

Conclusion

N-(1-(Methoxymethyl)cyclopropyl)aniline represents a compelling molecular scaffold with significant untapped potential. Its structure, combining the reactive aniline core with a metabolically robust and stereochemically defined cyclopropyl group, makes it an attractive building block for medicinal chemistry. Furthermore, its inherent reactivity as a cyclopropylaniline positions it as a sophisticated tool for mechanistic studies in modern synthetic chemistry. While its synthesis is accessible through established methods like the Buchwald-Hartwig amination, its handling requires strict adherence to safety protocols due to the hazards associated with the aniline substructure. This guide provides the foundational knowledge for researchers to confidently and safely explore the rich chemistry and potential applications of this intriguing molecule.

References

  • DeAngelis, A., et al. (2006). synthesis of Cyclopropyl anilines. ResearchGate. [Link]

  • PubChem. N-Methyl-N-(1-methylcyclopropyl)aniline. [Link]

  • Wang, H., et al. (2017). Intermolecular [3+2] Annulation of Cyclopropylanilines with Alkynes, Enynes, and Diynes via Visible Light Photocatalysis. PMC. [Link]

  • Carl ROTH. Safety Data Sheet: Aniline. [Link]

  • Bodhipaksha, L. C., et al. (2019). Development of N-Cyclopropylanilines to Probe the Oxidative Properties of Triplet-State Photosensitizers. College of Environmental Science and Forestry - Experts at ESF. [Link]

  • Efil, K., & Bekdemir, Y. (2014). Theoretical and Experimental Investigations on Molecular Structure, IR, NMR Spectra and HOMO-LUMO Analysis of 4-Methoxy-N-(3-Phenylallylidene) Aniline. ResearchGate. [Link]

  • Der Pharma Chemica. (2015). Synthesis of N-substituted anilines via Smiles rearrangement. [Link]

  • NIST. 2-(1-Methylcyclopropyl)aniline. NIST WebBook. [Link]

  • PENTA. (2025). Aniline - SAFETY DATA SHEET. [Link]

  • Yufeng. (2024). Exploring the Properties and Applications of Aniline and N-Methylaniline. [Link]

  • Selective mono-N-methylation of amines using methanol as the methylated reagent over heterogeneous Ni catalysts. (2023). Nature. [Link]

  • Consalvo, D., Storm, V., & Dreizler, H. (1998). Structure of aniline–X (X=Ar, Ne, Ne) from high resolution microwave spectroscopy data. Chemical Physics. [Link]

  • NIST. Aniline. NIST WebBook. [Link]

  • FooDB. (2010). Showing Compound Aniline (FDB003571). [Link]

  • Cheméo. Aniline Mixtures - Chemical & Physical Properties. [Link]

  • PubChemLite. 3-(1-methylcyclopropyl)aniline hydrochloride (C10H13N). [Link]

  • PubChemLite. 3-[(cyclopropylmethoxy)methyl]aniline (C11H15NO). [Link]

Sources

Foundational

The Cyclopropyl Aniline Scaffold: A Cornerstone in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Rise of a Privileged Scaffold In the landscape of contemporary drug discovery, the cyclopropyl aniline moiety...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Privileged Scaffold

In the landscape of contemporary drug discovery, the cyclopropyl aniline moiety has emerged as a privileged structural motif, prized for its ability to confer a unique constellation of advantageous properties upon bioactive molecules.[1][2][3] This guide provides an in-depth exploration of the synthesis, structure-activity relationships (SAR), and therapeutic applications of cyclopropyl aniline derivatives, with a particular focus on their role in the development of potent and selective enzyme inhibitors. As drug development professionals, understanding the nuances of this scaffold is paramount to harnessing its full potential in the design of next-generation therapeutics. The strategic incorporation of the cyclopropyl group can address common challenges in drug discovery, including metabolic instability and off-target effects, ultimately leading to safer and more efficacious medicines.[4][5]

The Strategic Advantage of the Cyclopropyl Group

The three-membered ring of cyclopropane, despite its apparent simplicity, imparts a profound influence on the physicochemical and pharmacological properties of a molecule. Its inherent ring strain results in unique electronic and conformational characteristics that can be strategically exploited in drug design.[3][6]

Conformational Rigidity and Pre-organization

The cyclopropyl group acts as a "conformational clamp," restricting the rotation of adjacent bonds and reducing the molecule's conformational flexibility. This pre-organization into a more rigid, bioactive conformation can lead to enhanced binding affinity for a biological target by minimizing the entropic penalty upon binding.[3] This rigidifying effect can be crucial for optimizing interactions within a well-defined binding pocket.[3]

Metabolic Stability: A Shield Against Rapid Clearance

One of the most significant advantages of incorporating a cyclopropyl group is the enhancement of metabolic stability.[4][6] The high C-H bond dissociation energy of the cyclopropyl ring makes it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[6] This can lead to a longer in vivo half-life, reduced clearance, and improved oral bioavailability.[5] For instance, the replacement of a metabolically labile group with a cyclopropyl moiety is a common strategy to block metabolic hotspots and improve the pharmacokinetic profile of a drug candidate.[6]

Bioisosterism: A Versatile Replacement Strategy

The cyclopropyl group can serve as a bioisostere for various functional groups, including vinyl, carbonyl, and even phenyl rings in certain contexts. This allows medicinal chemists to modulate a molecule's properties while maintaining or improving its biological activity. Its unique electronic nature, with partial π-character in its C-C bonds, allows it to participate in favorable interactions with biological targets.[2][3]

Synthesis of Cyclopropyl Aniline Derivatives: A Practical Guide

The efficient synthesis of cyclopropyl aniline derivatives is crucial for their exploration in drug discovery programs. Several robust methods have been developed, with palladium-catalyzed cross-coupling reactions being among the most versatile and widely used.

Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds and has been successfully applied to the synthesis of N-aryl cyclopropylamines.[7][8][9] This reaction involves the coupling of an aryl halide or triflate with cyclopropylamine in the presence of a palladium catalyst and a suitable base.

Experimental Protocol: Palladium-Catalyzed N-Arylation of an Aryl Bromide with Cyclopropylamine [7][10]

Materials:

  • Aryl bromide (1.0 mmol)

  • Cyclopropylamine (1.5 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol)

  • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.04 mmol)

  • Sodium tert-butoxide (NaOtBu) (2.0 mmol)

  • Anhydrous toluene (10 mL)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add the aryl bromide, Pd₂(dba)₃, BINAP, and NaOtBu.

  • Evacuate and backfill the tube with the inert gas three times.

  • Add anhydrous toluene, followed by cyclopropylamine via syringe.

  • Stir the reaction mixture at 80-100 °C for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired N-aryl cyclopropylamine.

Self-Validation:

  • Control Reaction: A reaction run without the palladium catalyst should show no product formation, confirming the catalytic nature of the process.

  • Confirmation of Structure: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Logical Relationship: Buchwald-Hartwig Amination

Buchwald_Hartwig ArylHalide Aryl Halide (Ar-X) PdCatalyst Pd(0) Catalyst + Ligand ArylHalide->PdCatalyst Cyclopropylamine Cyclopropylamine Cyclopropylamine->PdCatalyst Product N-Aryl Cyclopropylamine (Ar-NH-cPr) PdCatalyst->Product Base Base (e.g., NaOtBu) Base->PdCatalyst

Caption: Key components of the Buchwald-Hartwig amination for N-aryl cyclopropylamine synthesis.

Cyclopropyl Anilines in Oncology: The Case of LSD1 Inhibitors

A prominent application of the cyclopropyl aniline scaffold is in the development of inhibitors for Lysine-Specific Demethylase 1 (LSD1), a flavin-dependent monoamine oxidase that plays a critical role in epigenetic regulation.[1][11] LSD1 is overexpressed in various cancers, making it a compelling therapeutic target.[12][13]

Mechanism of Action: Covalent Inhibition of LSD1

The antidepressant drug tranylcypromine (TCP), a simple phenylcyclopropylamine, was one of the first identified inhibitors of LSD1.[11] TCP and its derivatives act as irreversible, mechanism-based inhibitors by forming a covalent adduct with the flavin adenine dinucleotide (FAD) cofactor in the active site of LSD1.[12][14] This covalent modification inactivates the enzyme, leading to the re-expression of silenced tumor suppressor genes and the induction of cancer cell differentiation and apoptosis.[12][15]

Signaling Pathway: LSD1 Inhibition

LSD1_Inhibition cluster_epigenetics Epigenetic Regulation cluster_inhibition Therapeutic Intervention LSD1 LSD1 Enzyme H3K4me1 Histone H3 Lysine 4 (mono-methylated) LSD1->H3K4me1 Demethylation CovalentAdduct LSD1-FAD Covalent Adduct (Inactive Enzyme) LSD1->CovalentAdduct H3K4me2 Histone H3 Lysine 4 (di-methylated) H3K4me2->LSD1 GeneSilencing Gene Silencing H3K4me1->GeneSilencing TCP_Derivative Cyclopropyl Aniline (e.g., TCP derivative) TCP_Derivative->LSD1 Inhibition GeneActivation Tumor Suppressor Gene Activation CovalentAdduct->GeneActivation Blocks Demethylation Apoptosis Apoptosis GeneActivation->Apoptosis

Caption: Mechanism of action of cyclopropyl aniline-based LSD1 inhibitors.

Clinical Landscape of Cyclopropyl Aniline-Based LSD1 Inhibitors

Several cyclopropyl aniline derivatives have advanced into clinical trials for the treatment of various cancers, particularly acute myeloid leukemia (AML) and small-cell lung cancer (SCLC).[13][16]

CompoundDeveloperPhaseIndication(s)Key Findings/Characteristics
Iadademstat (ORY-1001) Oryzon GenomicsPhase IIAML, SCLCPotent and selective irreversible LSD1 inhibitor. Showed clinical activity and was generally well-tolerated in Phase I/IIa studies.[17][18]
GSK2879552 GlaxoSmithKlinePhase I/IISCLC, AML, Myelodysplastic SyndromeMechanism-based irreversible inhibitor. Demonstrated tumor growth inhibition in preclinical models.[19][20]
Bomedemstat (IMG-7289) Imago BioSciencesPhase IIMyelofibrosis, Essential ThrombocythemiaOrally bioavailable, potent, and selective irreversible LSD1 inhibitor.[13]
INCB059872 Incyte CorporationPhase I/IIAdvanced MalignanciesIrreversible inhibitor of LSD1.[13]

Structure-Activity Relationship (SAR) and Lead Optimization

The development of potent and selective LSD1 inhibitors has been guided by extensive SAR studies. Modifications to the cyclopropyl aniline scaffold have been explored to optimize potency, selectivity over related monoamine oxidases (MAO-A and MAO-B), and pharmacokinetic properties.[21][22]

Improving Potency and Selectivity

Decorating the phenyl ring of the TCP scaffold with various substituents has been a successful strategy to enhance potency and selectivity.[21] For example, introducing bulky groups can create additional interactions within the large catalytic cleft of LSD1, leading to improved binding affinity.[21]

Enhancing Metabolic Stability

While the cyclopropyl group itself imparts metabolic stability, further modifications can be made to address other metabolic liabilities. For instance, in the development of novel TCP-based LSD1 inhibitors, researchers have focused on modifying linker and substituent groups to improve microsomal stability and reduce hERG channel inhibition, a common off-target effect.[1][23]

Workflow: In Vitro Metabolic Stability Assay

Metabolic_Stability_Assay cluster_incubation Incubation cluster_analysis Analysis cluster_results Results Compound Test Compound (Cyclopropyl Aniline Derivative) Incubate Incubate at 37°C Compound->Incubate Microsomes Liver Microsomes (or Hepatocytes) Microsomes->Incubate Quench Quench Reaction (e.g., Acetonitrile) Incubate->Quench Time Points Centrifuge Centrifuge Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Data Quantify Parent Compound LCMS->Data HalfLife Calculate Half-life (t½) Data->HalfLife Clearance Calculate Intrinsic Clearance (CLint) Data->Clearance

Caption: A typical workflow for assessing the in vitro metabolic stability of drug candidates.[24][25][26][27]

Conclusion and Future Perspectives

The cyclopropyl aniline scaffold has proven to be a remarkably versatile and valuable component in the medicinal chemist's toolbox. Its ability to confer conformational rigidity, enhance metabolic stability, and serve as a bioisosteric replacement has led to the development of promising drug candidates across various therapeutic areas, most notably in oncology. The clinical success of LSD1 inhibitors based on this scaffold underscores its significance.

Future research in this area will likely focus on the development of next-generation cyclopropyl aniline derivatives with improved selectivity profiles, novel mechanisms of action, and enhanced drug-like properties. The continued exploration of this privileged scaffold holds great promise for the discovery of innovative medicines to address unmet medical needs.

References

  • LSD1/KDM1A inhibitors in clinical trials: advances and prospects. (2019). PMC. [Link]

  • Design and Synthesis of Tranylcypromine-Derived LSD1 Inhibitors with Improved hERG and Microsomal Stability Profiles. (2022). PMC. [Link]

  • Design and Synthesis of Tranylcypromine-Derived LSD1 Inhibitors with Improved hERG and Microsomal Stability Profiles. (2022). Semantic Scholar. [Link]

  • LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials. (2023). Frontiers. [Link]

  • Tranylcypromine-Based LSD1 Inhibitors: Structure-Activity Relationships, Antiproliferative Effects in Leukemia, and Gene Target Modulation. (2020). PubMed. [Link]

  • The Cyclopropyl Group in Medicinal Chemistry. (2020). Scientific Update. [Link]

  • Mechanism of LSD1 catalysis. (n.d.). ResearchGate. [Link]

  • Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. (2010). Docentes FCT NOVA. [Link]

  • Proposed mechanism of inactivation of LSD1 by tPCPA. (n.d.). ResearchGate. [Link]

  • TCP-based LSD1 inhibitors show potent anticancer activity in preclinical models. (2023). BioWorld. [Link]

  • Structures of tranylcypromine and TCP-based LSD1 inhibitors in clinical trials. (n.d.). ResearchGate. [Link]

  • Metabolism of cyclopropyl groups. (2021). Hypha Discovery Blogs. [Link]

  • Tranylcypromine-based LSD1 Inhibitors: Structure-Activity Relationship, Antiproliferative Effect in Leukemias and Gene Target Modulation. (n.d.). PMC. [Link]

  • The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2016). Semantic Scholar. [Link]

  • LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials. (2023). I.R.I.S. Institutional Research Information System. [Link]

  • Iron(II)-Catalyzed Radical [3 + 2] Cyclization of N-Aryl Cyclopropylamines for the Synthesis of Polyfunctionalized Cyclopentylamines. (2024). PubMed. [Link]

  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2016). ResearchGate. [Link]

  • (PDF) synthesis of Cyclopropyl anilines. (n.d.). ResearchGate. [Link]

  • ORY-1001 Phase 1 Data At ASH In AL Looks Good For Oryzon, Roche. (2016). Seeking Alpha. [Link]

  • Practical Guide to DOT Language (Graphviz) for Developers and Analysts. (2025). Daniele Teti. [Link]

  • Application of in vitro Drug Metabolism Studies in Chemical Structure Optimization for the Treatment of Fibrodysplasia Ossificans Progressiva (FOP). (2019). Frontiers. [Link]

  • Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors. (n.d.). PMC. [Link]

  • Palladium-Catalyzed N-Arylation of Cyclopropylamines. (2016). ACS Publications. [Link]

  • Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. (n.d.). Royal Society of Chemistry. [Link]

  • Palladium-Catalyzed Monoarylation of Cyclopropylamine. (n.d.). PMC. [Link]

  • Palladium-Catalyzed Monoarylation of Cyclopropylamine. (2025). ACS Publications. [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]

  • DOT Language. (2024). Graphviz. [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

  • Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors. (2020). PubMed. [Link]

  • Unlocking Visual Pathways: A Friendly Guide to Graphviz and the DOT Language. (2026). Medium. [Link]

  • Simple Graph. (n.d.). GraphViz Examples and Tutorial. [Link]

  • Diastereoselective Synthesis of Cyclopropylamines. (2007). Thieme. [Link]

  • Design, Synthesis, and Evaluation of (2-Aminocyclopropyl)phenyl Derivatives as Novel Positron Emission Tomography Imaging Agents for Lysine-Specific Demethylase 1 in the Brain. (2021). ACS Publications. [Link]

  • Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors. (n.d.). ResearchGate. [Link]

  • Photoactivated Formal [3 + 2] Cycloaddition of N-Aryl Cyclopropyl- amines. (n.d.). ChemRxiv. [Link]

  • Advanced in vitro metabolic stability assays for drug discovery. (n.d.). Nuvisan. [Link]

  • Drawing graphs with dot. (2015). Graphviz. [Link]

  • Fluoromethylcyclopropylamine derivatives as potential in vivo toxicophores – A cautionary disclosure. (n.d.). PMC. [Link]

  • Discovery of highly potent and novel LSD1 inhibitors for the treatment of acute myeloid leukemia: structure-based virtual screening, molecular dynamics simulation, and biological evaluation. (n.d.). Frontiers. [Link]

  • First-in-Human Phase I Study of Iadademstat (ORY-1001): A First-in-Class Lysine-Specific Histone Demethylase 1A Inhibitor, in Relapsed or Refractory Acute Myeloid Leukemia. (2020). PubMed. [Link]

  • Development of a Palladium-Catalyzed α-Arylation of Cyclopropyl Nitriles. (n.d.). ResearchGate. [Link]

  • Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. (2023). MDPI. [Link]

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Exploratory

Technical Analysis: Nomenclature and Structural Properties of N-(1-(Methoxymethyl)cyclopropyl)aniline

Executive Summary Compound: N-(1-(Methoxymethyl)cyclopropyl)aniline CAS Registry Number: 42540-70-5 Molecular Formula: C H NO Molecular Weight: 177.24 g/mol [1] This guide provides a rigorous analysis of the IUPAC nomenc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: N-(1-(Methoxymethyl)cyclopropyl)aniline CAS Registry Number: 42540-70-5 Molecular Formula: C


H

NO Molecular Weight: 177.24 g/mol [1]

This guide provides a rigorous analysis of the IUPAC nomenclature, structural chemoinformatics, and medicinal chemistry applications of N-(1-(methoxymethyl)cyclopropyl)aniline. As a scaffold, this molecule represents a critical intersection between rigidified cycloalkanes and aromatic amines, widely utilized in modern drug discovery to modulate metabolic stability and receptor affinity (e.g., APJ receptor agonists).

Nomenclature Derivation (IUPAC 2013 Recommendations)

The derivation of the Preferred IUPAC Name (PIN) follows a hierarchical logic governed by the Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (the "Blue Book").[2][3]

Principal Functional Group Selection

The molecule contains an amine (


) and an ether (

) linkage.
  • Rule P-41: Amines have seniority over ethers.

  • Result: The suffix of the parent name will be determined by the amine group.

Parent Hydride Selection (The Seniority Battle)

The nitrogen atom is substituted by two carbon skeletons:

  • Benzene Ring: A 6-membered carbocycle.

  • Cyclopropane Ring: A 3-membered carbocycle.

Rule P-52.2.8 (Selection between rings): When a choice must be made between two cyclic parent hydrides, seniority is awarded to the ring with the greater number of skeletal atoms.[2][3][4]

  • Benzene (6 atoms) > Cyclopropane (3 atoms).

  • Decision: The parent structure is based on the benzene ring.[5]

Naming the Parent Structure

Rule P-62.2.1.1.2: The retained name aniline is a Preferred IUPAC Name (PIN) for the unsubstituted benzenamine structure. While benzenamine is the systematic alternative, aniline is widely accepted and preferred in many contexts, provided no other functional groups with higher priority are present on the ring.

Substituent Construction

The substituent attached to the aniline nitrogen is a cyclopropyl group.

  • Cyclopropane substitution: The cyclopropane ring is attached to the nitrogen at position 1.

  • Secondary substitution: At the same position (C1) of the cyclopropane ring, there is a methoxymethyl group (

    
    ).
    
  • Substituent Name: 1-(Methoxymethyl)cyclopropyl.[1][6][7][8][9][10][11][12]

Final Assembly

Combining the parent (aniline) and the substituent on the nitrogen (


-locant):
PIN: 

-[1-(Methoxymethyl)cyclopropyl]aniline
[1][6][7]

Note: Brackets [] are used to nest the parentheses () of the complex substituent to avoid ambiguity.

Nomenclature Logic Visualization

NomenclatureHierarchy Start Identify Functional Groups Groups Amine (-NH-) vs Ether (-O-) Start->Groups Priority Priority: Amine > Ether (Rule P-41) Groups->Priority ParentSelect Select Parent Hydride (Rule P-52.2.8) Priority->ParentSelect Comparison Benzene (C6) vs Cyclopropane (C3) ParentSelect->Comparison Winner Parent: Aniline (Benzene deriv.) Comparison->Winner Substituent Construct N-Substituent Winner->Substituent SubDetail Cyclopropyl core + Methoxymethyl at C1 Substituent->SubDetail FinalName Final PIN: N-[1-(Methoxymethyl)cyclopropyl]aniline SubDetail->FinalName

Figure 1: Decision tree illustrating the hierarchical application of IUPAC rules to derive the Preferred IUPAC Name.

Structural & Synthetic Context

Chemoinformatics Data Profile
PropertyValue
Systematic Name

-[1-(Methoxymethyl)cyclopropyl]benzenamine
InChI Key InChIKey=... (Calculated based on structure)
Canonical SMILES COCC1(CC1)Nc2ccccc2
H-Bond Donors 1 (Amine NH)
H-Bond Acceptors 2 (Amine N, Ether O)
cLogP ~2.3 (Estimated)
Rotatable Bonds 3
Synthetic Methodologies

The synthesis of bulky N-cyclopropyl anilines often requires transition-metal catalysis due to the steric hindrance at the cyclopropyl carbon and the poor nucleophilicity of sterically crowded amines.

Protocol: Buchwald-Hartwig Amination

The most robust route involves the coupling of bromobenzene with 1-(methoxymethyl)cyclopropan-1-amine.

  • Reagents: Bromobenzene (1.0 equiv), 1-(methoxymethyl)cyclopropan-1-amine (1.2 equiv).

  • Catalyst System: Pd

    
    (dba)
    
    
    
    (1-2 mol%) with a bulky phosphine ligand (e.g., Xantphos or BINAP).
  • Base: NaO

    
    Bu (1.5 equiv) in Toluene or Dioxane.
    
  • Conditions: Heat to 100°C under inert atmosphere (

    
    ) for 12-18 hours.
    
  • Workup: Filter through Celite, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc).

Synthesispathway Reactant1 Bromobenzene Catalyst Pd(0) / Ligand NaOtBu, 100°C Reactant1->Catalyst Reactant2 1-(Methoxymethyl) cyclopropan-1-amine Reactant2->Catalyst Product N-(1-(Methoxymethyl) cyclopropyl)aniline Catalyst->Product C-N Coupling

Figure 2: Buchwald-Hartwig cross-coupling strategy for the synthesis of the target scaffold.

Medicinal Chemistry Applications

Bioisosterism and Conformation

The 1,1-disubstituted cyclopropane moiety serves as a rigid bioisostere for a gem-dimethyl or ethyl group.

  • Conformational Lock: The cyclopropane ring restricts the rotation of the methoxymethyl group relative to the nitrogen, potentially freezing the molecule in a bioactive conformation.

  • Metabolic Stability: Cyclopropylamines are known to resist CYP450-mediated dealkylation better than their acyclic isopropyl or tert-butyl counterparts.

Therapeutic Relevance

Research indicates this scaffold appears in modulators of G-protein coupled receptors (GPCRs).

  • APJ Receptor Agonists: Derivatives of N-cyclopropyl anilines have been explored as agonists for the APJ receptor (Apelin receptor), a target for heart failure and hypertension therapy [1]. The methoxymethyl group provides a specific hydrogen-bond acceptor vector that can interact with serine or threonine residues in the receptor binding pocket.

References

  • Patent: Heteroaryl-substituted triazoles as APJ receptor agonists. WO2018097945A1. Google Patents.
  • Database: N-[1-(methoxymethyl)cyclopropyl]aniline (CAS 42540-70-5).[1][6][7] Accela ChemBio.[6][7] Available at: [Link]

  • Standard: IUPAC. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry, 2014. (The "Blue Book").[2][3][4][13]

  • Literature: Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. (Context for synthetic protocol).

Sources

Foundational

N-Cyclopropylaniline Analogs: Synthetic Architectures and Metabolic Pharmacology

Executive Summary The N-cyclopropylaniline moiety represents a double-edged sword in modern medicinal chemistry. Structurally, it offers unique conformational constraints and electronic modulation (the "cyclopropyl effec...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The N-cyclopropylaniline moiety represents a double-edged sword in modern medicinal chemistry. Structurally, it offers unique conformational constraints and electronic modulation (the "cyclopropyl effect") that can enhance potency and selectivity. However, metabolically, it acts as a latent "warhead," frequently serving as a mechanism-based inhibitor (MBI) of Cytochrome P450 enzymes via a Single Electron Transfer (SET) pathway. This technical guide analyzes the synthesis, pharmacological utility, and metabolic risks of this scaffold, providing researchers with the protocols necessary to deploy it effectively—or mitigate its liabilities—in drug discovery.

The Pharmacophore: Electronic and Structural Properties

The cyclopropyl group is not merely a steric placeholder; it is electronically unique.

  • Orbital Hybridization: The carbon atoms in a cyclopropane ring possess significant

    
     character (approx. 
    
    
    
    ), allowing the C-C bonds to interact with adjacent
    
    
    -systems (e.g., the aniline phenyl ring) via hyperconjugation.
  • pKa Modulation: N-cyclopropylanilines typically exhibit lower basicity compared to their N-isopropyl counterparts (

    
     shift ~1.0–1.5 units). This reduction in basicity can improve permeability and reduce lysosomal trapping.
    
  • Conformational Constraint: The rigid cyclopropyl ring restricts the rotation of the N-C bond, locking the molecule into a bioactive conformation that often favors binding to narrow hydrophobic pockets, such as those found in LSD1 (Lysine-Specific Demethylase 1) and MAO (Monoamine Oxidase).

Synthetic Architectures

Constructing the C(sp2)-N-C(sp3) bond of N-cyclopropylanilines is synthetically challenging due to the poor electrophilicity of cyclopropyl halides and the tendency of the ring to open under harsh conditions.

Method A: Copper-Promoted Chan-Lam Coupling (Recommended)

This is the most versatile method for late-stage functionalization, tolerating sensitive functional groups. It utilizes oxidative coupling between aryl boronic acids and cyclopropylamines (or vice versa).

Mechanism: The reaction proceeds via a Cu(II)/Cu(III) catalytic cycle. The key step is the oxidative transmetallation, often facilitated by a base and molecular oxygen.

Method B: Pd-Catalyzed Buchwald-Hartwig Amination

Best for sterically hindered substrates or electron-deficient anilines.

  • Catalyst System:

    
     with BINAP or Xantphos.
    
  • Base:

    
     or 
    
    
    
    .
  • Substrates: Aryl bromides/triflates + Cyclopropylamine.

Method C: Photocatalytic [3+2] Annulation (Transformation)

Recent advances utilize visible light photocatalysis to transform N-cyclopropylanilines into cyclopentane-fused quinolines. This exploits the radical cation intermediate, turning the "metabolic liability" (ring opening) into a synthetic asset for diversity-oriented synthesis.

Metabolic Pharmacology: The SET Mechanism

The defining biological characteristic of N-cyclopropylanilines is their tendency to undergo Mechanism-Based Inhibition (MBI) of CYP450 enzymes.

The Suicide Inhibition Pathway
  • Binding: The lipophilic aniline binds to the CYP450 active site.

  • SET Oxidation: The heme-oxo species (

    
    ) abstracts a single electron from the nitrogen lone pair, forming an aminium radical cation .
    
  • Ring Opening: Driven by the release of ring strain (~27.5 kcal/mol), the cyclopropyl ring spontaneously opens to form a distonic carbon-centered radical .

  • Inactivation: This reactive radical covalently alkylates the heme porphyrin ring or a critical protein residue, permanently inactivating the enzyme.

Visualization: The SET Inactivation Pathway

The following diagram illustrates the critical divergence between metabolic clearance (N-dealkylation) and suicide inhibition (Ring Opening).

SET_Mechanism Substrate N-Cyclopropylaniline CYP_Complex CYP450-Substrate Complex Substrate->CYP_Complex Binding Radical_Cation Aminium Radical Cation (N•+) CYP_Complex->Radical_Cation SET (1e- transfer) Ring_Intact C-H Abstraction (α-Carbon) Radical_Cation->Ring_Intact Slow Pathway Ring_Open Cyclopropyl Ring Opening (Strain Release) Radical_Cation->Ring_Open Fast Pathway (k > 10^7 s^-1) Metabolite Carbinolamine -> Product (Clearance) Ring_Intact->Metabolite C_Radical Distonic C-Radical Ring_Open->C_Radical Adduct Heme Alkylation (Enzyme Inactivation) C_Radical->Adduct Covalent Bond

Caption: The kinetic competition between metabolic clearance and suicide inhibition via Single Electron Transfer (SET).

Experimental Protocols

Protocol A: Synthesis of N-Cyclopropyl-4-methoxyaniline (Chan-Lam)

A robust method for installing the cyclopropyl group on electron-rich anilines.

Reagents:

  • 4-Methoxyaniline (1.0 equiv)

  • Cyclopropylboronic acid (2.0 equiv)

  • 
     (1.0 equiv)
    
  • 2,2'-Bipyridine (1.0 equiv)

  • 
     (2.0 equiv)
    
  • Solvent: 1,2-Dichloroethane (DCE)

Procedure:

  • Setup: In a dry round-bottom flask equipped with a drying tube (or open to air if dry solvents are used), combine 4-methoxyaniline (123 mg, 1 mmol), cyclopropylboronic acid (172 mg, 2 mmol),

    
     (181 mg, 1 mmol), and 2,2'-bipyridine (156 mg, 1 mmol).
    
  • Solvation: Add DCE (5 mL) and

    
     (212 mg, 2 mmol).
    
  • Reaction: Heat the mixture to 70°C with vigorous stirring for 16–24 hours. The reaction mixture will turn from blue/green to a dark slurry.

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove copper salts. Wash the pad with dichloromethane (

    
    ).
    
  • Purification: Concentrate the filtrate and purify via flash column chromatography (Hexanes/EtOAc gradient).

  • Yield: Expected yield is 60–80%.

Protocol B: Microsomal Stability & MBI Assay

To determine if your analog is a time-dependent inhibitor (TDI).

Materials:

  • Pooled Human Liver Microsomes (HLM)

  • NADPH Regenerating System

  • Test Compound (10 µM)

  • Probe Substrate (e.g., Testosterone for CYP3A4)

Workflow:

  • Pre-Incubation: Incubate HLM (1 mg/mL) with the Test Compound (10 µM) and NADPH at 37°C for varying times (

    
     min).
    
  • Dilution: Dilute the mixture 10-fold into a secondary incubation containing the Probe Substrate (Testosterone) and fresh NADPH.

  • Activity Measurement: Measure the formation of the probe metabolite (6

    
    -hydroxytestosterone) via LC-MS/MS.
    
  • Data Analysis: Plot the % Remaining Activity vs. Pre-incubation Time.

    • Interpretation: A time-dependent decrease in activity indicates Mechanism-Based Inhibition (MBI). Calculate

      
       and 
      
      
      
      .

Data Summary: Comparative Properties

PropertyN-Isopropyl AnilineN-Cyclopropyl AnilineImplication
Hybridization (N-C)


(pseudo-

)
Altered electronic donation to ring.
Basicity (

)
~5.0–6.0~4.0–5.0Reduced lysosomal trapping; improved permeability.
Metabolic Stability N-dealkylation (Standard)Ring Opening (Suicide Inhibition) High risk of drug-drug interactions (DDI).
Conformation FlexibleRigid/ConstrainedHigher receptor affinity (entropy benefit).
CYP Inhibition Competitive (Reversible)Irreversible (Covalent) Requires careful safety profiling.

References

  • Cyclopropylamine inactivation of cytochromes P450: Role of metabolic intermediate complexes. Source: ResearchGate URL:[1][2][Link]

  • Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism. Source: NCBI / PMC URL:[Link]

  • Copper-Promoted N-Cyclopropylation of Anilines and Amines by Cyclopropylboronic Acid. Source: ResearchGate URL:[1][2][3][Link]

  • Chan-Lam Coupling - Mechanism and Scope. Source: Organic Chemistry Portal URL:[Link]

  • N-Alkyl-N-cyclopropylanilines as mechanistic probes in the nitrosation of N,N-dialkyl aromatic amines. Source: PubMed URL:[Link][4]

  • Intermolecular [3+2] Annulation of Cyclopropylanilines with Alkynes. Source: NCBI / PMC URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of N-(1-(Methoxymethyl)cyclopropyl)aniline

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the N-Cyclopropylaniline Moiety The N-aryl cyclopropylamine scaffold, and specifically N-(1-(methoxymethyl)cyclopropyl)ani...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the N-Cyclopropylaniline Moiety

The N-aryl cyclopropylamine scaffold, and specifically N-(1-(methoxymethyl)cyclopropyl)aniline, represents a valuable structural motif in modern medicinal chemistry and materials science. The unique conformational constraints and electronic properties of the cyclopropyl group can impart favorable pharmacological characteristics, including enhanced metabolic stability, improved potency, and desirable lipophilicity. As such, efficient and reliable synthetic routes to this class of compounds are of paramount importance for the rapid exploration of chemical space in drug discovery and the development of novel functional materials.

This application note provides a detailed guide to the synthesis of N-(1-(Methoxymethyl)cyclopropyl)aniline, with a primary focus on the robust and versatile Palladium-catalyzed Buchwald-Hartwig amination. We will delve into the mechanistic underpinnings of this reaction, offer a field-proven experimental protocol, and discuss key considerations for successful execution and troubleshooting.

The Synthetic Cornerstone: Buchwald-Hartwig Amination

The formation of the C-N bond between an aryl group and a primary amine, such as 1-(methoxymethyl)cyclopropanamine, is most effectively achieved through the Buchwald-Hartwig amination.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines due to its broad substrate scope and functional group tolerance.[1]

Mechanistic Insights: The "Why" Behind the Reagents

A deep understanding of the reaction mechanism is crucial for rational optimization and troubleshooting. The catalytic cycle of the Buchwald-Hartwig amination can be broken down into three key steps:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the aryl-halide bond (e.g., bromobenzene) to form a Pd(II) intermediate.[2][3]

  • Amine Coordination and Deprotonation: The primary amine, 1-(methoxymethyl)cyclopropanamine, coordinates to the palladium center. A base is then required to deprotonate the amine, forming a palladium-amido complex.[2][3]

  • Reductive Elimination: This is the product-forming step where the C-N bond is formed, and the desired N-(1-(methoxymethyl)cyclopropyl)aniline is released from the palladium center, regenerating the active Pd(0) catalyst.[2][3]

The choice of each reagent is critical for the success of the reaction:

  • Palladium Pre-catalyst: A variety of palladium sources can be used, with Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) being a common and effective choice.

  • Phosphine Ligand: The ligand is arguably the most important component, as it stabilizes the palladium catalyst and modulates its reactivity. For sterically hindered primary amines like 1-(methoxymethyl)cyclopropanamine, bulky and electron-rich phosphine ligands are essential to promote both the oxidative addition and the crucial reductive elimination step. Ligands such as BrettPhos and the YPhos family have shown excellent performance in similar couplings.[3][4]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine without competing in side reactions. Sodium tert-butoxide (NaOt-Bu) is a widely used and effective base for this purpose.[5]

  • Solvent: Anhydrous, aprotic solvents such as toluene or dioxane are typically used to ensure a moisture-free environment, which is critical for the stability of the catalyst and the base.[6]

Diagram 1: Catalytic Cycle of the Buchwald-Hartwig Amination

Buchwald-Hartwig Amination Cycle Catalytic Cycle for the Synthesis of N-(1-(Methoxymethyl)cyclopropyl)aniline Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Pd(II)_Complex L₂Pd(II)(Ar)(X) Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination & Deprotonation Pd(II)_Complex->Amine_Coordination R'R''NH, Base Pd(II)_Amido L₂Pd(II)(Ar)(NR'R'') Amine_Coordination->Pd(II)_Amido Reductive_Elimination Reductive Elimination Pd(II)_Amido->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Ar-NR'R'' Reductive_Elimination->Product

Caption: A simplified representation of the Buchwald-Hartwig catalytic cycle.

Experimental Protocol: Synthesis of N-(1-(Methoxymethyl)cyclopropyl)aniline

This protocol is adapted from established procedures for the palladium-catalyzed monoarylation of cyclopropylamines.[4]

Reagents and Materials
Reagent/MaterialSupplierGrade
1-(Methoxymethyl)cyclopropanamineCommercially Available≥95%
BromobenzeneCommercially AvailableReagent Grade
Pd₂(dba)₃Commercially AvailableCatalyst Grade
BrettPhosCommercially AvailableLigand Grade
Sodium tert-butoxideCommercially Available≥97%
TolueneCommercially AvailableAnhydrous
Diethyl etherCommercially AvailableAnhydrous
Saturated aq. NH₄ClIn-house preparation
BrineIn-house preparation
Anhydrous MgSO₄Commercially AvailableReagent Grade
Silica GelCommercially Available230-400 mesh
Step-by-Step Procedure

Diagram 2: Experimental Workflow

Experimental_Workflow start Start reagents Combine Pd₂(dba)₃, BrettPhos, NaO-t-Bu, and Toluene start->reagents inert Establish Inert Atmosphere (Argon Purge) reagents->inert add_reactants Add Bromobenzene and 1-(Methoxymethyl)cyclopropanamine inert->add_reactants reaction Heat at 100 °C (Monitor by TLC/LC-MS) add_reactants->reaction cool Cool to Room Temperature reaction->cool quench Quench with sat. aq. NH₄Cl cool->quench extract Extract with Diethyl Ether quench->extract wash Wash Organic Layer with Brine extract->wash dry Dry over Anhydrous MgSO₄ wash->dry filter_concentrate Filter and Concentrate dry->filter_concentrate purify Purify by Column Chromatography filter_concentrate->purify characterize Characterize Product (NMR, MS) purify->characterize end End characterize->end

Caption: A flowchart of the experimental procedure for the synthesis.

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃ (9.2 mg, 0.01 mmol, 1 mol%), BrettPhos (10.7 mg, 0.02 mmol, 2 mol%), and sodium tert-butoxide (135 mg, 1.4 mmol).

  • Inert Atmosphere: Seal the Schlenk tube with a septum, and evacuate and backfill with argon three times.

  • Addition of Solvent and Reactants: Under a positive pressure of argon, add anhydrous toluene (2 mL). Stir the mixture for 5 minutes at room temperature. Subsequently, add bromobenzene (157 mg, 1.0 mmol) followed by 1-(methoxymethyl)cyclopropanamine (121 mg, 1.2 mmol).

  • Reaction: Place the sealed Schlenk tube in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete (as indicated by the consumption of the limiting reagent), allow the reaction mixture to cool to room temperature. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(1-(methoxymethyl)cyclopropyl)aniline.[7]

Expected Yield and Characterization

Yields for Buchwald-Hartwig aminations of cyclopropylamines are typically in the range of 70-95%, depending on the specific substrates and reaction conditions. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Troubleshooting and Key Considerations

  • Low or No Conversion:

    • Inert Atmosphere: The palladium catalyst is sensitive to oxygen. Ensure a properly maintained inert atmosphere throughout the reaction.

    • Reagent Quality: Use high-purity, anhydrous reagents and solvents. The base, in particular, should be fresh and handled under an inert atmosphere.

    • Ligand Choice: For challenging substrates, screening different bulky phosphine ligands may be necessary.

  • Side Reactions:

    • Hydrodehalogenation: This side reaction, where the aryl halide is reduced, can be minimized by ensuring an efficient coupling reaction through the use of an appropriate ligand and reaction conditions.[2]

    • Diarylation: The formation of a diarylated amine product can sometimes be observed. Using a slight excess of the primary amine can help to suppress this side reaction.

  • Purification:

    • N-aryl cyclopropylamines with electron-donating groups on the aromatic ring can be sensitive to air and may decompose on silica gel.[8] In such cases, minimizing exposure to air and using a less acidic stationary phase or alternative purification methods may be necessary.

Alternative Synthetic Strategies

While the Buchwald-Hartwig amination is the most common and versatile method, copper-catalyzed N-arylation of cyclopropylamines has also been reported and can be a viable alternative, particularly when palladium-based methods are not desirable.[9]

Conclusion

The Buchwald-Hartwig amination provides a powerful and reliable method for the synthesis of N-(1-(Methoxymethyl)cyclopropyl)aniline. By understanding the underlying mechanism and carefully selecting the appropriate reagents and conditions, researchers can efficiently access this valuable compound and its derivatives for a wide range of applications in drug discovery and materials science. This application note serves as a comprehensive guide to facilitate the successful implementation of this important transformation in the laboratory.

References

  • BenchChem. (2025). Application Notes and Protocols: Incorporation of Cyclopropylamine-d5 in Medicinal Chemistry Synthesis. BenchChem.
  • Wikipedia. (2024). Buchwald–Hartwig amination. Retrieved from [Link]

  • Gessner, V. H., et al. (2025). Palladium-Catalyzed Monoarylation of Cyclopropylamine. The Journal of Organic Chemistry.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Wu, X., & Wu, L. (2024). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Chemical Insights.
  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544.
  • Toriyama, F., et al. (2016). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 18(15), 3658–3661.
  • Singleton, D. A. (2014). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Journal of the American Chemical Society, 136(4), 1354–1357.
  • Murray, P. (n.d.). Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction.
  • Krishnamurthy, D., et al. (2010). Palladium-Catalyzed Cross-Coupling of Cyclopropylmagnesium Bromide with Aryl Bromides Mediated by Zinc Halide Additives. The Journal of Organic Chemistry, 75(19), 6677–6680.
  • Li, G., et al. (2000). A Variety of N-Arylcyclopropylamines Prepared in One Step by the Pd₂(dba)₃/BINAP/NaOtBu-Catalyzed Amination of an Aryl Bromide with Cyclopropylamine. Tetrahedron Letters, 41(45), 8699-8703.
  • Gessner, V. H., et al. (2025).
  • Biscoe, M. R., & Buchwald, S. L. (2009). The Suzuki–Miyaura Cross-Coupling of Unactivated Aryl Chlorides with Cyclopropylboronic Acid. Organic Letters, 11(8), 1773–1775.
  • Nanda, T., & Ravikumar, P. C. (2020). A Palladium-Catalyzed Cascade C-C Activation of Cyclopropenone and Carbonylative Amination: Easy Access to Highly Functionalized Maleimide Derivatives. Organic Letters, 22(4), 1368–1374.
  • Reddy, B. V. S., et al. (2023). Room-Temperature CuI-Catalyzed N-Arylation of Cyclopropylamine. ACS Omega, 8(50), 47869–47876.

Sources

Application

Application Note: Advanced Handling, Purification, and Storage Protocols for Sensitive Aniline Derivatives

Abstract Aniline derivatives are ubiquitous intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials. However, their utility is often compromised by their inherent instability.

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Aniline derivatives are ubiquitous intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials. However, their utility is often compromised by their inherent instability. Electron-rich aromatic amines are prone to rapid oxidative degradation, resulting in the formation of colored impurities (quinone imines, azobenzenes) that can act as radical scavengers, poisoning catalytic cycles and reducing yields in subsequent coupling reactions (e.g., Buchwald-Hartwig, Suzuki-Miyaura). This guide provides a definitive, field-proven protocol for the restoration, handling, and long-term storage of these sensitive compounds, synthesizing mechanistic chemical insight with rigorous safety standards.

The Chemistry of Instability: Why Anilines Degrade

To handle anilines effectively, one must understand the mechanism of their failure. The instability arises from the high energy of the lone pair electrons on the nitrogen atom.

The Oxidation Cascade

Upon exposure to atmospheric oxygen and light, the aniline molecule undergoes a Single Electron Transfer (SET) to form a radical cation. This species is highly reactive and initiates a cascade leading to complex, highly colored oligomers.

  • Mechanism: The radical cation couples to form hydrazobenzene intermediates, which oxidize further to azobenzenes (yellow/orange) or polymerize into complex "aniline blacks" (dark brown/black tars).

  • Impact: Even trace amounts (<0.5%) of these oxidized impurities can chelate metal catalysts (Pd, Ni) or act as redox sinks, stalling sensitive catalytic cross-coupling reactions.

Visualization: The Oxidative Degradation Pathway

AnilineDegradation Aniline Pure Aniline (Colorless) Radical Aniline Radical Cation [Ph-NH2•]+ Aniline->Radical hv / O2 (SET) Dimer Hydrazobenzene Intermediate Radical->Dimer Coupling Impurity1 Azobenzene (Yellow/Orange) Dimer->Impurity1 Oxidation Impurity2 Quinone Imines (Red/Brown) Dimer->Impurity2 Oxidation Polymer Polymeric Tars (Black) Impurity2->Polymer Polymerization

Figure 1: The oxidative cascade of aniline derivatives.[1] Note that color change is a visual indicator of molecular weight growth and conjugation extension.

Safety & Toxicology: The "Invisible" Danger

Handling anilines requires more than standard lab safety. Many derivatives are potent methemoglobin-forming agents.

The Methemoglobinemia Risk

Anilines are lipophilic; they rapidly penetrate the skin. Once metabolized, they oxidize hemoglobin (Fe2+) to methemoglobin (Fe3+), which cannot transport oxygen.

  • Symptoms: Cyanosis (blue lips/fingernails), dizziness, fatigue.[2] This is often called "Blue Lip Syndrome."

  • Critical Warning: Standard nitrile gloves often provide insufficient protection against aromatic amines due to rapid permeation.

PPE Matrix and First Aid
ComponentStandard ProtocolEnhanced Protocol for Aniline Handling
Glove Material Nitrile (0.11 mm)Silver Shield (Laminate) or Thick Butyl Rubber . Double-gloving (Nitrile over Laminate) is recommended for dexterity.
Respiratory Fume HoodFume Hood + N95/P100 if handling solids that may dust.
Skin Exposure Wash with soap/waterImmediate wash with polyethylene glycol (PEG 300) or copious water. Soap alone may spread lipophilic compounds.
Antidote N/AMethylene Blue (Clinical administration required).[3]

Purification Protocol: The "Zinc Dust" Distillation

When an aniline derivative has turned brown, simple distillation is often insufficient because the oxidized impurities can co-distill or catalyze further decomposition. The addition of zinc dust is a critical "lab hack" that chemically reduces oxidized impurities in situ during the distillation.

Reagents and Equipment
  • Impure Aniline Derivative

  • Zinc Dust (<10 micron): Acts as a reducing agent.

  • Potassium Hydroxide (KOH) Pellets: Prevents acid-catalyzed polymerization.

  • Short-path Distillation Head (or Kugelrohr for small scales).

  • Inert Gas Line (Argon preferred).

Step-by-Step Methodology
  • Charge the Flask: In a round-bottom flask, add the impure aniline.

  • Add Additives: Add 1-2% w/w Zinc Dust . If the compound is acid-sensitive or known to contain acidic impurities, add 0.5% w/w KOH pellets .

    • Why? Zinc reduces volatile quinones back to non-volatile hydroquinones or amino-phenols that remain in the pot residue.

  • Inert Purge: Flush the system vigorously with Argon for 5 minutes.

  • Vacuum Distillation: Perform a vacuum distillation.

    • Note: Discard the first 5% of the distillate (forerun), which may contain water or lower-boiling oxidation byproducts.

  • Collection: Collect the main fraction. It should be water-white (colorless).

    • Success Marker: If the distillate has a faint yellow tint, the distillation was performed too fast or the vacuum was insufficient.

  • Immediate Storage: Do not leave the receiving flask open. Cap immediately under Argon.

Handling and Storage: The Inert Chain of Custody

Once purified, the clock starts ticking. Proper storage extends shelf life from weeks to years.

Argon vs. Nitrogen[4][5][6]
  • Nitrogen (N2): Lighter than air. When you open a bottle, N2 escapes, and air rushes in.

  • Argon (Ar): Heavier than air.[4][5][6] It forms a "blanket" over the liquid surface.

  • Recommendation: Use Argon for all storage of sensitive anilines.[7]

The Storage Workflow

StorageProtocol Distillate Freshly Distilled Aniline Container Amber Glass Vial (UV Protection) Distillate->Container Transfer Gas Argon Sparge (Heavier than Air) Container->Gas Blanket Seal Seal Cap + Parafilm/Teflon Tape Gas->Seal Close Temp Storage at 4°C (Fridge) Seal->Temp Store Use Warm to Room Temp BEFORE Opening Temp->Use Usage Cycle Use->Gas Re-Purge

Figure 2: The "Inert Chain of Custody" for long-term storage. Note the critical step of warming to room temperature before opening to prevent condensation.

Critical Handling Rule: The "Warm-Up"

Never open a cold bottle of aniline.

  • The Physics: Opening a 4°C bottle in a 22°C lab causes immediate condensation of atmospheric moisture into the bottle.

  • The Chemistry: Water accelerates oxidation and hydrolysis.

  • Protocol: Remove from fridge

    
     Wait 30 mins (until condensation on outside of glass evaporates) 
    
    
    
    Open under Argon.

Analytical Validation

Before committing the material to a high-value step, validate purity.[7]

  • Visual Inspection: Must be colorless to pale straw. Dark brown/red indicates >1% impurity.

  • TLC (Thin Layer Chromatography):

    • Eluent: 20% EtOAc / Hexanes (typical).

    • Visualization: UV lamp. Oxidized impurities often fluoresce or appear as a streak at the baseline.

  • Titration (Optional): For precise stoichiometry, perform a non-aqueous titration using Perchloric acid in Acetic acid to determine exact amine content.

References

  • National Institute for Occupational Safety and Health (NIOSH). Aniline: Systemic Agent. CDC Emergency Response Safety and Health Database. [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Aniline. [Link]

  • PubChem. Aniline Compound Summary (Safety & Hazards). National Library of Medicine. [Link]

  • Armarego, W. L. F., & Chai, C. L. L. Purification of Laboratory Chemicals. (Standard reference for Zinc Dust distillation technique). [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of N-(1-(Methoxymethyl)cyclopropyl)aniline

Status: Operational Ticket ID: CHEM-SUP-8821 Responder: Dr. Aris Thorne, Senior Application Scientist Subject: Impurity Removal & Stability Protocols for N-(1-(Methoxymethyl)cyclopropyl)aniline Executive Summary You are...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: CHEM-SUP-8821 Responder: Dr. Aris Thorne, Senior Application Scientist Subject: Impurity Removal & Stability Protocols for N-(1-(Methoxymethyl)cyclopropyl)aniline

Executive Summary

You are encountering difficulties purifying N-(1-(Methoxymethyl)cyclopropyl)aniline . This is a deceptively complex problem. While it appears to be a standard secondary amine, the 1-(methoxymethyl)cyclopropyl moiety introduces two critical instabilities:

  • Acid Sensitivity: The methoxymethyl (MOM-like) ether is susceptible to hydrolysis under acidic conditions.

  • Ring Strain: The cyclopropyl ring, activated by the nitrogen lone pair, is prone to ring-opening (homo-Michael addition) or oxidative decomposition.

Standard "wash with 1M HCl" protocols used for anilines will likely destroy your product. This guide provides a non-destructive purification strategy.

Module 1: Chemical Stability & The "Acid Trap"

Q: I tried removing unreacted aniline with a 1M HCl wash, but my yield plummeted. Why?

A: You likely triggered a decomposition cascade. The target molecule contains a hemiaminal ether variant. In strong aqueous acid (pH < 3), the methoxymethyl group can hydrolyze, or the cyclopropane ring can open due to ring strain relief, especially when stabilized by the nitrogen lone pair.

The Mechanism of Failure: Standard aniline purification relies on the basicity of the nitrogen. However, your molecule's pKa is modulated by the cyclopropyl group (increased s-character of the N-C bond renders it less basic than typical alkyl amines) and the inductive effect of the oxygen.

  • Aniline pKa: ~4.6

  • Target Molecule pKa: Estimated ~3.8 – 4.2 (The cyclopropyl group is electron-withdrawing relative to an isopropyl group).

Because the pKa values are so close, acid extraction is inefficient. Worse, the acid catalyzes the cleavage of the methoxymethyl ether.

Visualizing the Decomposition Risk

Decomposition Target Target Molecule (Intact) Protonation N-Protonation (Reversible) Target->Protonation H+ Acid Strong Acid (pH < 3) Target->Acid Protonation->Target Base RingOpen Cyclopropyl Ring Opening Acid->RingOpen Strain Relief MOMCleave MOM-Ether Hydrolysis Acid->MOMCleave Acetal Lability Degradation Complex Mixture (Tars/Aldehydes) RingOpen->Degradation MOMCleave->Degradation

Figure 1: Acid-induced decomposition pathways. Strong acids trigger irreversible ring opening and ether cleavage.

Module 2: Chromatographic Separation (The Primary Solution)

Q: Aniline co-elutes with my product on silica gel. How do I separate them?

A: Aniline and N-substituted anilines often "streak" on silica due to interaction with acidic silanols. You must modify the stationary phase surface chemistry.

Protocol A: Neutralized Normal Phase (Recommended)

  • Pre-treatment: Slurry your silica gel in Hexane containing 1% Triethylamine (TEA).

  • Column Packing: Pack the column with this slurry.

  • Elution: Run a gradient of Hexane/Ethyl Acetate (starting 95:5).

    • Why: TEA blocks the acidic silanol sites. This sharpens the aniline peak and the product peak, often revealing a separation window that was previously masked by tailing.

Protocol B: Reverse Phase (C18) If normal phase fails, switch to C18. The hydrophobic difference between the methyl/cyclopropyl group and the bare hydrogen of aniline is significant in reverse phase.

  • Mobile Phase: Water (10mM Ammonium Bicarbonate, pH 9) / Acetonitrile.

  • Note: Do not use TFA (Trifluoroacetic acid) in the mobile phase. Use a basic buffer (Ammonium Bicarbonate) to keep both species neutral and maximize hydrophobic interaction differences.

Module 3: Chemical Scavenging (The "Silver Bullet")

Q: Chromatography is too slow for scale-up. Is there a chemical way to remove the aniline?

A: Yes. Since your impurity is a primary amine (aniline) and your product is a secondary amine with significant steric bulk (cyclopropyl + methoxymethyl), you can use chemoselective scavenging .

The Strategy: React the mixture with an electrophile that reacts rapidly with primary amines but is too sterically hindered to react with your bulky secondary amine.

Recommended Scavengers:

  • PS-Isocyanate (Polystyrene-supported Isocyanate):

    • Mechanism:[1][2] Reacts with Aniline to form a urea.

    • Protocol: Add 1.5 equivalents (relative to aniline impurity) of PS-Isocyanate resin to your reaction mixture. Stir gently for 4-12 hours at room temperature. Filter off the resin. The aniline remains bound to the beads.

  • Succinic Anhydride (Solution Phase Alternative):

    • Mechanism:[2] Forms a succinamic acid with aniline.

    • Protocol: Add 1.2 eq of succinic anhydride. Stir for 2 hours. The aniline converts to a carboxylic acid derivative.

    • Workup: Wash the organic layer with mild base (saturated NaHCO3). The derivatized aniline (now an acid) will move to the aqueous layer. Your product (neutral) remains in the organic layer.

Module 4: Metal Impurities (Pd Removal)

Q: I used a Buchwald-Hartwig coupling. The product is grey/brown. How do I remove the Palladium?

A: Cyclopropyl amines can coordinate to Pd, making simple filtration insufficient.

Protocol:

  • Dissolve crude product in THF or Ethyl Acetate.

  • Add SiliaMetS® Thiol or Cystine-functionalized silica (10 wt% relative to mass).

  • Stir at 40°C for 1 hour.

  • Filter through a 0.45µm PTFE pad.

  • Result: The thiol has a higher affinity for Pd than the amine, stripping the metal without degrading the labile ether.

Summary of Impurity Profiles & Solutions
Impurity TypeSourceRemoval StrategyCritical "Don't"
Aniline Starting MaterialPS-Isocyanate scavenging OR Succinic Anhydride wash.Do not use 1M HCl extraction.
Palladium CatalystThiol-Silica (SiliaMetS) treatment.Do not rely on Celite filtration alone.
Ring-Opened Acid DegradationPreventative only.Avoid pH < 4. Avoid Lewis Acids.
Phosphine Oxide Ligand (BINAP/Xantphos)Saponification (if possible) or careful C18 chromatography.N/A
Workflow Decision Tree

PurificationWorkflow Start Crude Mixture (Product + Aniline + Pd) CheckScale Scale > 1g? Start->CheckScale Scavenge Chemical Scavenging (PS-Isocyanate or Succinic Anhydride) CheckScale->Scavenge Yes (Bulk) Chromatography Chromatography (Neutralized Silica) CheckScale->Chromatography No (Analytical) PdRem Pd Removal (Thiol-Silica) Scavenge->PdRem Chromatography->PdRem Final Pure Product (>98%) PdRem->Final

Figure 2: Optimized purification workflow prioritizing chemical scavenging for bulk scales to avoid acid exposure.

References
  • Cyclopropyl Amine Stability: The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine. Journal of Pharmaceutical Sciences. (2019). Link

  • Aniline Separation Techniques: Purification of Aniline and Derivatives. LookChem/Chempedia. Link

  • pKa of Aniline Derivatives: Substituent Effects on the Physical Properties and pKa of Aniline. Air Force Institute of Technology (AFIT). Link

  • Chromatographic Separation of Anilines: Separation of Aniline on Newcrom R1 HPLC column. SIELC Technologies. Link

  • General Synthesis Context: Synthesis of Cyclopropyl anilines. ResearchGate. Link

Sources

Optimization

Preventing oxidation of N-(1-(Methoxymethyl)cyclopropyl)aniline during storage

Welcome to the technical support center for N-(1-(Methoxymethyl)cyclopropyl)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and tr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-(1-(Methoxymethyl)cyclopropyl)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice to ensure the long-term stability and prevent the oxidation of this valuable compound during storage.

Introduction

N-(1-(Methoxymethyl)cyclopropyl)aniline is a substituted aniline derivative with a unique cyclopropylamine moiety. Like many anilines, the electron-rich aromatic ring and the nitrogen atom's lone pair of electrons make this compound susceptible to oxidation.[1][2] Oxidation can lead to the formation of colored impurities, degradation of the compound, and inconsistent experimental results. This guide provides a comprehensive overview of the causes of oxidation and practical, field-proven strategies to maintain the integrity of your N-(1-(Methoxymethyl)cyclopropyl)aniline samples.

FAQs: Understanding and Preventing Oxidation

Q1: Why is N-(1-(Methoxymethyl)cyclopropyl)aniline prone to oxidation?

A1: The susceptibility of N-(1-(Methoxymethyl)cyclopropyl)aniline to oxidation stems from the electronic properties of the aniline functional group. The nitrogen atom's lone pair of electrons increases the electron density of the benzene ring, making the molecule susceptible to losing electrons (oxidation).[3] Factors such as exposure to atmospheric oxygen, light, elevated temperatures, and the presence of certain metal ions can initiate and accelerate this process.[4] The cyclopropyl group in N-cyclopropylanilines is also known to undergo irreversible ring-opening upon single-electron oxidation, which can lead to a cascade of degradation reactions.[5][6][7]

Q2: What are the visible signs of oxidation in my N-(1-(Methoxymethyl)cyclopropyl)aniline sample?

A2: The most common indicator of aniline oxidation is a change in color.[3] Pure N-(1-(Methoxymethyl)cyclopropyl)aniline should be a clear to slightly yellow liquid or solid. Upon oxidation, you may observe a gradual darkening of the material, progressing from yellow to brown or even black.[8] This discoloration is due to the formation of highly colored oxidation products such as nitrosobenzenes, nitrobenzenes, benzoquinones, and polymeric materials.[2][4][9]

Q3: What are the optimal storage conditions to prevent the oxidation of N-(1-(Methoxymethyl)cyclopropyl)aniline?

A3: To minimize oxidation, it is crucial to control the storage environment. The following conditions are recommended:

  • Inert Atmosphere: Store the compound under an inert atmosphere, such as nitrogen or argon.[4] This is the most effective way to prevent contact with atmospheric oxygen, a primary driver of oxidation.

  • Light Protection: Use an amber glass vial or a container wrapped in aluminum foil to protect the compound from light.[8] Light can provide the energy to initiate oxidative reactions.

  • Temperature Control: Store the compound at a reduced temperature, preferably refrigerated (2-8 °C).[4] Lower temperatures slow down the rate of chemical reactions, including oxidation.

  • Airtight Seal: Ensure the container is tightly sealed to prevent the ingress of air and moisture.[8][10]

Q4: Can I use antioxidants to stabilize N-(1-(Methoxymethyl)cyclopropyl)aniline?

A4: While antioxidants are used to stabilize some organic compounds, their use for pure laboratory chemicals like N-(1-(Methoxymethyl)cyclopropyl)aniline is not a standard practice.[4] Certain phenolic compounds can inhibit the oxidation of anilines.[11] However, the addition of any substance will change the purity of your material and could interfere with downstream applications. If you are considering using an antioxidant, it is essential to conduct thorough validation to ensure it does not affect your experimental outcomes. In some contexts, zinc dust has been used to prevent the oxidation of aniline, as it acts as a reducing agent.[12]

Q5: If I suspect my sample is oxidized, how can I verify its purity?

A5: If you observe discoloration or obtain inconsistent experimental results, it is advisable to verify the purity of your N-(1-(Methoxymethyl)cyclopropyl)aniline sample. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are suitable analytical techniques for this purpose.[13][14][15] You can compare the chromatogram of your stored sample to that of a fresh, unopened sample or a reference standard to identify and quantify any degradation products.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving issues related to the oxidation of N-(1-(Methoxymethyl)cyclopropyl)aniline.

Observation Potential Cause Recommended Solution
Discoloration (yellowing, browning) Exposure to air and/or light.Store the compound under an inert atmosphere (nitrogen or argon) in a tightly sealed amber glass vial.[4]
Inconsistent experimental results Degradation of the starting material due to oxidation.Verify the purity of the compound using HPLC or GC-MS.[13][14] If significant degradation is confirmed, it is best to use a fresh, unopened batch of the compound.
Formation of a precipitate or solid mass Polymerization of aniline derivatives upon extensive oxidation.[8]Discard the degraded material. Review and improve storage and handling procedures to prevent future oxidation.
Minor discoloration in a frequently used vial Repeated exposure to air and moisture upon opening.For frequently used materials, consider aliquoting the compound into smaller, single-use vials under an inert atmosphere to minimize exposure of the bulk material.

Experimental Protocols

Protocol 1: Proper Storage of N-(1-(Methoxymethyl)cyclopropyl)aniline
  • Procurement: Obtain a high-purity grade of N-(1-(Methoxymethyl)cyclopropyl)aniline from a reputable supplier.

  • Inert Atmosphere Blanketing: Upon receipt, if the compound is not already packaged under an inert atmosphere, carefully transfer it to a clean, dry amber glass vial inside a glovebox or under a stream of nitrogen or argon.

  • Sealing: Tightly seal the vial with a cap that has a chemically resistant liner (e.g., PTFE). For long-term storage, consider sealing the cap with paraffin film as an extra precaution.

  • Labeling: Clearly label the vial with the compound name, date received, and storage conditions.

  • Storage Location: Place the sealed vial in a refrigerator at 2-8 °C, away from any light sources.[4]

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This is a general starting point for developing an HPLC method to assess the purity of N-(1-(Methoxymethyl)cyclopropyl)aniline. Method optimization will be required.

  • Standard Preparation: Prepare a stock solution of a fresh, high-purity N-(1-(Methoxymethyl)cyclopropyl)aniline standard in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Sample Preparation: Prepare a solution of the N-(1-(Methoxymethyl)cyclopropyl)aniline sample to be tested in the same solvent and at the same concentration as the standard.

  • Chromatographic Conditions (Starting Point):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both may contain 0.1% formic acid or another suitable modifier.

    • Gradient Program: A linear gradient from a lower to a higher percentage of acetonitrile over a suitable time to ensure the separation of potential impurities.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: Monitor at a wavelength where N-(1-(Methoxymethyl)cyclopropyl)aniline has significant absorbance (this can be determined by a UV scan).

  • Analysis: Inject equal volumes of the standard and sample solutions. Compare the chromatograms. The appearance of new peaks or a decrease in the area of the main peak in the sample chromatogram relative to the standard indicates the presence of impurities and degradation.

Visualization of Oxidation and Prevention

The following diagram illustrates the factors that contribute to the oxidation of N-(1-(Methoxymethyl)cyclopropyl)aniline and the recommended preventative measures to ensure its stability.

Factors and Prevention of N-(1-(Methoxymethyl)cyclopropyl)aniline Oxidation cluster_factors Oxidation Triggers cluster_compound Compound cluster_prevention Preventative Measures Oxygen Oxygen Aniline N-(1-(Methoxymethyl)cyclopropyl)aniline Oxygen->Aniline initiates Light Light Light->Aniline catalyzes Heat Heat Heat->Aniline accelerates Metal_Ions Metal Ions Metal_Ions->Aniline catalyzes Degradation_Products Oxidation Products (Colored Impurities, Polymers) Aniline->Degradation_Products leads to Inert_Atmosphere Inert Atmosphere Inert_Atmosphere->Oxygen blocks Amber_Vial Amber Vial Amber_Vial->Light blocks Refrigeration Refrigeration Refrigeration->Heat reduces Proper_Sealing Airtight Seal Proper_Sealing->Oxygen prevents entry of

Caption: Workflow for preventing oxidation of N-(1-(Methoxymethyl)cyclopropyl)aniline.

References

  • The Chemical Oxidation of Aniline: Mechanisms, Applications, and Environmental Implications. (n.d.). Open Access Journals. Retrieved February 21, 2026, from [Link]

  • Fuchigami, T., & Nonaka, T. (n.d.). Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. PMC. Retrieved February 21, 2026, from [Link]

  • Mishra, S. K., & Sharma, P. D. (2009). Kinetics of Oxidation of Aniline, N-Methylaniline, N,N'-Dimethylaniline by Chromic Acid. Asian Journal of Chemistry, 21(6), 4155-4162.
  • Khan, A. A., & O'Mullane, A. P. (2019). MECHANISM OF POLYMERIZATION OF ANILINE: A REVIEW. ResearchGate. Retrieved February 21, 2026, from [Link]

  • Dghaim, R., Al-Khatib, H., & El-Kaddoum, S. (2015).
  • Han, S., Cheng, Y., Liu, S., Tao, C., Wang, A., Wei, W., ... & Wei, Y. (2020). Selective Oxidation of Anilines to Azobenzenes and Azoxybenzenes by a Molecular Mo Oxide Catalyst.
  • Pflug, N. C., Schmitt, M., & McNeill, K. (2019). Development of N-Cyclopropylanilines to Probe the Oxidative Properties of Triplet-State Photosensitizers. Environmental Science & Technology, 53(8), 4349-4358.
  • Pflug, N. C., Schmitt, M., & McNeill, K. (2019). Development of N-Cyclopropylanilines to Probe the Oxidative Properties of Triplet-State Photosensitizers. ACS Publications. Retrieved February 21, 2026, from [Link]

  • How does Zn dust prevent the oxidation of aniline? (2019, February 16). Quora. Retrieved February 21, 2026, from [Link]

  • Lee, S. H., & Abdullah, M. P. (2015). DETERMINATION OF ANILINE DEGRADED FROM SUDAN I IN CLOTHS. Malaysian Journal of Analytical Sciences, 19(4), 756-764.
  • Riggin, P. M., Lucas, S. V., Cole, T. F., & Birts, M. A. (1984). Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge.
  • Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater. (2015). ResearchGate. Retrieved February 21, 2026, from [Link]

  • Pflug, N. C., Schmitt, M., & McNeill, K. (2019). N-cyclopropylanilines to probe oxidative properties of triplet-state photosensitizers. McNeill Research Group. Retrieved February 21, 2026, from [Link]

  • Wang, Y., Zhang, Y., Wang, Y., Zhang, Y., & Li, Y. (2024). Identification of Aniline-Degrading Bacteria Using Stable Isotope Probing Technology and Prediction of Functional Genes in Aerobic Microcosms. MDPI. Retrieved February 21, 2026, from [Link]

  • Aniline. (n.d.). University of Washington. Retrieved February 21, 2026, from [Link]

  • Wang, Q., Wang, Q., Zhang, Y., Mohamed, Y. M., Pacheco, C., Zheng, N., ... & Chen, H. (2020). Electrocatalytic redox neutral [3 + 2] annulation of N-cyclopropylanilines and alkenes. Chemical Science, 11(45), 12348-12355.
  • Aniline | C6H5NH2. (n.d.). PubChem. Retrieved February 21, 2026, from [Link]

  • Zheng, N., & Wang, G. (2015). Intermolecular [3+2] Annulation of Cyclopropylanilines with Alkynes, Enynes, and Diynes via Visible Light Photocatalysis. PMC. Retrieved February 21, 2026, from [Link]

  • ANILINE, ALCOHOLIC SOLUTION. (n.d.). Biognost. Retrieved February 21, 2026, from [Link]

  • Loeppky, R. N., & El-omrani, Y. (2005). synthesis of Cyclopropyl anilines. ResearchGate. Retrieved February 21, 2026, from [Link]

  • Wenk, J., & Canonica, S. (2013). Phenolic antioxidants inhibit the triplet-induced transformation of anilines and sulfonamide antibiotics in aqueous solution. SciSpace. Retrieved February 21, 2026, from [Link]

  • Soares, M. A., de Souza, A. C. A., Bortoluzzi, A. J., & Barcellos, T. (2021). Catalytic Antioxidant Activity of Bis-Aniline-Derived Diselenides as GPx Mimics. PMC. Retrieved February 21, 2026, from [Link]

  • Stejskal, J., & Trchová, M. (2020). The First Stages of Chemical and Electrochemical Aniline Oxidation—Spectroscopic Comparative Study. MDPI. Retrieved February 21, 2026, from [Link]

  • Kumar, A., & Singh, R. (2015). Synthesis of N-substituted anilines via Smiles rearrangement. Der Pharma Chemica, 7(10), 282-290.
  • Bietti, M., & Capone, A. (2008). One-electron oxidation of 2-(4-methoxyphenyl)-2-methylpropanoic and 1-(4-methoxyphenyl)cyclopropanecarboxylic acids in aqueous solution. the involvement of radical cations and the influence of structural effects and pH on the side-chain fragmentation reactivity. PubMed. Retrieved February 21, 2026, from [Link]

  • Akazome, G. (1970). Synthesis of n-methylaniline. SciSpace. Retrieved February 21, 2026, from [Link]

  • The Chemical Oxidation of Aniline: Mechanisms, Applications and Environmental Implications. (2024, October 18). Open Access Journals. Retrieved February 21, 2026, from [Link]

  • ANILINE EXTRA PURE. (n.d.). Loba Chemie. Retrieved February 21, 2026, from [Link]

  • Stolarik, D. F., Buevich, A. V., & Knoechel, D. J. (2019). The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine. PubMed. Retrieved February 21, 2026, from [Link]

Sources

Troubleshooting

Purification of N-(1-(Methoxymethyl)cyclopropyl)aniline by column chromatography

Technical Support Center: Purification of N-(1-(Methoxymethyl)cyclopropyl)aniline Case ID: PUR-N-CPA-001 Status: Active Priority: High (Stability Risk) Introduction: The Challenge You are attempting to purify N-(1-(Metho...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of N-(1-(Methoxymethyl)cyclopropyl)aniline

Case ID: PUR-N-CPA-001 Status: Active Priority: High (Stability Risk)

Introduction: The Challenge

You are attempting to purify N-(1-(Methoxymethyl)cyclopropyl)aniline , a secondary aromatic amine with a unique structural vulnerability.

  • The Chemical Trap: This molecule presents a "double-threat" to standard chromatography:[1]

    • Amine Tailing: Like all anilines, the nitrogen lone pair interacts with acidic silanols (

      
      ) on standard silica gel, causing severe tailing and poor resolution.
      
    • Cyclopropyl Fragility: The cyclopropyl ring, particularly when adjacent to a nitrogen atom, is susceptible to acid-catalyzed ring opening or rearrangement. Furthermore, N-cyclopropylanilines are known to undergo irreversible ring opening upon oxidation (radical cation formation).

Standard Protocol Warning: Do not run this compound on untreated silica gel using standard Hexane/Ethyl Acetate without modification. Significant mass loss and decomposition are probable.

Module 1: Pre-Purification Analysis (The Triage)

Before preparing the column, perform this diagnostic check to select the correct stationary phase.

Diagnostic TestObservationAction Required
TLC (Std. Silica) Streak/Tail from baseline to

0.4
Fail. Requires amine modifier (TEA).
TLC (1% TEA) Compact spot, no tailingPass. Proceed to Method A.
Solubility Check Soluble in Hexane/EtOAcIdeal for Normal Phase.
Acid Stability Sample turns dark/red on silica plateCritical Fail. Silica acidity is degrading the aniline. Use Method B (Alumina).

Module 2: Stationary Phase & Method Selection

Method A: Deactivated Silica Gel (Standard Protocol)

Best for: Stable crude mixtures where cost is a factor.

The Logic: You must block the acidic silanol sites (


) with a volatile base stronger than your aniline. Triethylamine (TEA) serves as a "sacrificial base."

Protocol:

  • Mobile Phase Preparation: Prepare a solvent system of Hexane/Ethyl Acetate (based on TLC

    
    ).
    
  • Add Modifier: Add 1.0% v/v Triethylamine (TEA) to the entire volume of mobile phase.

    • Note: Do not just add it to the column; it must be in the eluent to maintain equilibrium.[2]

  • Column Pre-treatment: Flush the packed silica column with 2 column volumes (CV) of the TEA-containing solvent before loading your sample. This neutralizes the silica surface.[2][3]

  • Loading: Dissolve crude in the minimum amount of mobile phase (with TEA). Avoid DCM if possible, as it can be acidic if not stabilized.

  • Elution: Run the column. The TEA will elute continuously, keeping silanols blocked.

  • Post-Run: Rotovap fractions. Note: TEA has a high boiling point (

    
    ). You may need to co-evaporate with heptane or toluene to remove trace amine.
    
Method B: Basic Alumina (High Stability Protocol)

Best for: Acid-sensitive cyclopropyl rings or samples showing oxidation (reddening) on silica.

The Logic: Basic Alumina (


) lacks the acidic protons that trigger cyclopropyl rearrangement or aniline adsorption. It is "softer" on the molecule.

Protocol:

  • Stationary Phase: Use Brockmann Grade III Basic Alumina .

    • Activation: If using Grade I (very active), deactivate it by adding 6% w/w water and shaking until free-flowing. Grade I is often too retentive and can catalyze aldol-type side reactions if impurities are present.

  • Mobile Phase: Hexane/Ethyl Acetate (Note: Compounds elute faster on Alumina than Silica. Reduce polarity by ~10-20%).

  • No Modifier Needed: Do not add TEA. The surface is already basic.[2]

  • Loading: Dry load on Celite or Alumina is preferred to prevent band broadening.

Module 3: Decision Logic & Workflow

The following diagram illustrates the critical decision path to prevent compound degradation.

PurificationLogic Start Crude N-(1-(Methoxymethyl)cyclopropyl)aniline TLC_Test Step 1: TLC on Silica (10% EtOAc/Hex) Start->TLC_Test Result_Streak Result: Streaking / Tailing TLC_Test->Result_Streak Standard Behavior Result_Decomp Result: Spot turns Red/Brown (Oxidation/Acid Sensitivity) TLC_Test->Result_Decomp Unstable Decision_TEA Test: TLC + 1% Et3N Result_Streak->Decision_TEA Method_B METHOD B: Basic Alumina (Brockmann III) Result_Decomp->Method_B Avoid Acidic SiO2 Method_A METHOD A: Silica Gel + 1% Et3N (Pre-buffered) Decision_TEA->Method_A Clean Spot Method_C METHOD C: Amine-Functionalized Silica (NH2-SiO2) Decision_TEA->Method_C Still Streaking

Figure 1: Purification Decision Tree. Selects the stationary phase based on compound stability and TLC behavior.

Module 4: Troubleshooting & FAQs

Q1: My compound is streaking even with 1% TEA. What now?

  • Cause: The silica activity is too high, or the amine loading is too high for the modifier to mask.

  • Fix: Increase TEA to 3% . Alternatively, switch to Amine-functionalized Silica (

    
    -Silica) .[2] This stationary phase has propyl-amine groups bonded to the surface, effectively eliminating silanol interactions entirely.
    

Q2: The fractions turned reddish-brown after collection. Is my compound gone?

  • Cause: Anilines are prone to oxidation, forming colored radical cations or quinones. This is accelerated by light and air.

  • Fix:

    • This is often a trace impurity (highly colored) while the bulk material is intact. Check NMR.

    • If degradation is real: Degas all solvents with Argon before use. Wrap the column in aluminum foil to block light. Evaporate fractions immediately at

      
      .
      

Q3: I see a new spot on TLC after the column that wasn't in the crude.

  • Cause: Acid-catalyzed rearrangement of the cyclopropyl ring (ring expansion or opening) driven by active silica sites.

  • Fix: You cannot use silica. Switch immediately to Basic Alumina or Neutralized Silica (slurried with 5% TEA, then washed back).

Q4: How do I remove the Triethylamine (TEA) from my pure product?

  • Issue: TEA (

    
    ) is higher boiling than common solvents.
    
  • Fix: After concentrating the fractions, add Heptane and rotovap again (azeotropic removal). Repeat 2-3 times. Finally, keep on high vacuum for 4+ hours.

Module 5: Mechanistic Visualization

Understanding why we add TEA prevents future errors.

Mechanism Silica Silica Surface (Acidic Si-OH) Target Target Aniline (Weak Base) Target->Silica 2. Blocked (Flows freely) Output Collection Target->Output 3. Elutes as Sharp Peak TEA Triethylamine (Stronger Base) TEA->Silica 1. Preferential Binding (Blocks Sites)

Figure 2: Competitive Inhibition Mechanism. TEA (Green) binds to acidic silanols (Red), preventing the Target Aniline (Blue) from sticking (tailing).

References

  • Still, W. C.; Kahn, M.; Mitra, A. Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution. J. Org. Chem. 1978 , 43, 2923–2925. (The foundational text on flash chromatography). Link

  • Teledyne ISCO. Purification of Amine Compounds using RediSep® Amine Columns. Technical Note TN23. (Detailed comparison of Amine-Silica vs. TEA modifiers). Link

  • Phenomenex. Tip on Peak Tailing of Basic Analytes. (Mechanistic explanation of silanol interactions). Link

  • Maercker, A.The Cyclopropylcarbinyl Rearrangement. Angew. Chem. Int. Ed. 1992, 31, 584. (Context on the acid-sensitivity of cyclopropyl-methyl systems).

Sources

Optimization

Technical Support Center: Solubility Optimization for N-(1-(Methoxymethyl)cyclopropyl)aniline

Case ID: SOL-DMSO-42540 Topic: Solubilization of N-(1-(Methoxymethyl)cyclopropyl)aniline in DMSO Assigned Specialist: Senior Application Scientist, Chemical Biology Division Executive Summary N-(1-(Methoxymethyl)cyclopro...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SOL-DMSO-42540 Topic: Solubilization of N-(1-(Methoxymethyl)cyclopropyl)aniline in DMSO Assigned Specialist: Senior Application Scientist, Chemical Biology Division

Executive Summary

N-(1-(Methoxymethyl)cyclopropyl)aniline (often an intermediate in the synthesis of Orexin antagonists like Lemborexant) is a lipophilic amine. While theoretically soluble in dimethyl sulfoxide (DMSO), users frequently encounter "crashing out" (precipitation) or gelation.

The root cause is rarely the solvent capacity of pure DMSO, but rather the thermodynamic instability caused by trace water absorption (hygroscopicity) or improper protonation states.

This guide provides a root-cause analysis and a validated protocol to stabilize your stock solutions.

Part 1: The Physicochemical Challenge

To resolve solubility, we must first understand the molecule's behavior in the solvent matrix.

PropertyEstimate/CharacteristicImpact on Solubility
Structure Aniline core + Cyclopropyl ring + Ether tailModerate Lipophilicity. The cyclopropyl group adds significant hydrophobicity, making the compound sensitive to the polarity shift caused by water in DMSO.
pKa (Conj. Acid) ~4.0 - 5.0 (Aniline nitrogen)pH Sensitivity. The free base is lipophilic; the salt form (e.g., HCl) is polar but may have high lattice energy, requiring heat to dissociate in DMSO.
DMSO Interaction Hydrogen Bond Acceptor (Ether/DMSO)Good theoretical solubility (>50 mM) in anhydrous conditions.
Critical Failure Hygroscopicity DMSO absorbs atmospheric water.[1] At >10% water content, the solubility of this compound drops exponentially.

Part 2: Troubleshooting Decision Tree (Visual Guide)

Before proceeding with the protocol, use this logic flow to identify the specific nature of your solubility failure.

SolubilityTroubleshooting Start Visual Inspection of Stock Solution Cloudy Cloudy / Fine Precipitate Start->Cloudy Crystals Large Crystals / Needles Start->Crystals Gel Viscous Gel / Slurry Start->Gel CheckWater Root Cause: Wet DMSO (Antisolvent Effect) Cloudy->CheckWater CheckTemp Root Cause: Thermodynamic Stability (Cold Shock) Crystals->CheckTemp CheckSalt Root Cause: Salt Form (Lattice Energy) Gel->CheckSalt ActionDry Action: Use Anhydrous DMSO (<0.1% H2O) + Warm (37°C) CheckWater->ActionDry ActionHeat Action: Heat to 45°C + Sonicate (20 min) CheckTemp->ActionHeat ActionAcid Action: Verify Salt Form. If HCl salt, add 1 eq. acid or switch to free base. CheckSalt->ActionAcid

Figure 1: Diagnostic flowchart for identifying the root cause of precipitation based on visual symptoms.

Part 3: Validated Solubilization Protocol

Objective: Prepare a stable 50 mM stock solution.

Reagents Required[2][3][4]
  • Compound: N-(1-(Methoxymethyl)cyclopropyl)aniline (Purity >95%).

  • Solvent: Anhydrous DMSO (Grade: ≥99.9%, Water <50 ppm). Do not use DMSO that has been opened and stored without a septum for >1 month.

  • Equipment: Ultrasonic bath, Water bath (37°C).

Step-by-Step Procedure
  • The "Pre-Warm" (Thermodynamic Priming):

    • DMSO freezes at 18.5°C. If your lab is cool, the solvent viscosity increases, hindering dissolution.

    • Action: Warm the fresh DMSO vial to 30–37°C before adding it to the compound.

  • Gravimetric Addition:

    • Weigh the compound into a glass vial (avoid polystyrene, which DMSO can leach).

    • Calculate the volume required for 50 mM.

    • Critical: Add only 70% of the calculated DMSO volume initially.

  • Mechanical Disruption (Sonication):

    • Vortex vigorously for 30 seconds.

    • Sonicate in a bath at 40°C (not room temp) for 10–15 minutes.

    • Why? The cyclopropyl group creates a rigid structure that may pack tightly in the solid state. Acoustic cavitation breaks these lattice interactions.

  • Visual Check & Final Dilution:

    • If the solution is clear, add the remaining 30% DMSO to reach the target volume.

    • If still cloudy, add DMSO in 10% increments. If solubility is not achieved by 25 mM, the compound may be a salt form (see FAQ).

  • Storage (The "Desiccator Rule"):

    • Aliquot immediately into amber glass vials or polypropylene tubes with O-ring seals.

    • Crucial: Store at -20°C inside a secondary container with desiccant (e.g., silica gel packets). This prevents water uptake during freeze-thaw cycles.

Part 4: Technical FAQs

Q1: I diluted my DMSO stock into cell culture media (aqueous), and it immediately turned white. Why? A: This is the "Crash-Out" effect. N-(1-(Methoxymethyl)cyclopropyl)aniline is hydrophobic.[2] When you dilute DMSO into water, the solvent power drops instantly.

  • Fix: Do not add the neat DMSO stock directly to the media in the dish. Instead, perform an intermediate dilution step . Dilute your stock 1:10 in pure ethanol or warm media while vortexing, then add that mixture to the cells. Keep the final DMSO concentration <0.5%.[3]

Q2: My stock solution froze in the fridge and now has needles that won't redissolve. A: This is "Ostwald Ripening." The freeze-thaw cycle promoted the growth of stable, lower-energy crystals.[1]

  • Fix: Heat the vial to 45°C (higher than the initial solubilization temp) and sonicate for 20 minutes. You must overcome the lattice energy of the new crystal form.

Q3: Is my compound the Free Base or the HCl Salt? A: Check your CoA (Certificate of Analysis).

  • Free Base: Oily or low-melting solid. Soluble in pure DMSO.

  • HCl Salt: Crystalline solid. May require slight acidification of the DMSO (rare) or simply more heat to dissolve. If the HCl salt is stubborn, adding 1-2 equivalents of water (counter-intuitively) can sometimes help dissolve the salt, but this ruins the stock for long-term storage. Stick to heat first.

References

  • Gaylord Chemical. (2014).[4] Dimethyl Sulfoxide (DMSO) Solubility Data - Bulletin 102. Gaylord Chemical Company.[4]

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.

  • Balakin, K. V., et al. (2006). Comprehensive analysis of DMSO solubility data for drug discovery compounds. Current Drug Discovery Technologies, 3(1), 1-10. (Discusses the impact of lipophilicity on DMSO solubility).
  • Eisai Co., Ltd. (2020).[5] Lemborexant (Dayvigo) Prescribing Information. (Provides context on the final drug's solubility profile, which informs the intermediate's behavior).

Sources

Troubleshooting

Technical Support Center: Methoxymethyl (MOM) Cyclopropyl Synthesis

A Guide to Minimizing Side Reactions and Optimizing Yields Welcome to the Technical Support Center for methoxymethyl (MOM) cyclopropyl synthesis. This guide is designed for researchers, scientists, and drug development p...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Minimizing Side Reactions and Optimizing Yields

Welcome to the Technical Support Center for methoxymethyl (MOM) cyclopropyl synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of protecting cyclopropyl alcohols and to troubleshoot common side reactions encountered during synthesis. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to make informed decisions in your experimental design.

Troubleshooting Guide: Common Issues in MOM Protection of Cyclopropyl Alcohols

This section addresses specific problems you may encounter during the synthesis of MOM-protected cyclopropyl compounds. Each issue is presented with probable causes and actionable solutions.

Issue 1: Low or No Yield of the Desired MOM-Protected Cyclopropane

Probable Cause A: Incomplete Deprotonation of the Cyclopropyl Alcohol

For the MOM protection to proceed efficiently via a Williamson ether synthesis-type mechanism, the cyclopropyl alcohol must be converted to its corresponding alkoxide.[1] Incomplete deprotonation is a common reason for low conversion.

  • Solution: When using a strong base like sodium hydride (NaH), ensure the quality of the NaH. It is often sold as a dispersion in mineral oil, which should be washed away with a dry, inert solvent like hexanes prior to use. Allow sufficient time for the deprotonation to occur before adding the MOM chloride (MOMCl). Typically, stirring the alcohol with NaH in an anhydrous solvent like THF or DMF for at least an hour at room temperature is recommended.[2]

Probable Cause B: Inactive or Poor Quality MOMCl

MOMCl is highly reactive and susceptible to hydrolysis.[2] If it has been improperly stored or is old, it may have degraded, leading to low yields.

  • Solution: Use freshly distilled or a recently purchased bottle of MOMCl. Handle it under an inert atmosphere (nitrogen or argon) and use anhydrous solvents and syringes to prevent moisture contamination.

Probable Cause C: Steric Hindrance

While cyclopropanol itself is not exceptionally bulky, substituents on the cyclopropane ring or on the alcohol-bearing carbon can sterically hinder the approach of the MOMylating agent.

  • Solution: For sterically hindered cyclopropyl alcohols, consider using a less bulky base such as proton sponge, or a more reactive MOMylating reagent. Alternatively, the use of dimethoxymethane with a catalytic amount of a strong acid (an acetal exchange reaction) can sometimes be effective, but caution is advised due to the potential for ring-opening (see Issue 2).[2]

Issue 2: Formation of Ring-Opened Byproducts

The strained nature of the cyclopropane ring makes it susceptible to ring-opening reactions, particularly under acidic conditions.[3] This is a critical side reaction to consider during MOM protection.

Probable Cause A: Acid-Catalyzed Ring Opening

MOM protection protocols that utilize acidic conditions, such as dimethoxymethane with a catalytic amount of p-toluenesulfonic acid (p-TsOH) or a Lewis acid, can lead to the protonation of the cyclopropane ring, initiating ring-opening to form a more stable carbocation, which is then trapped by a nucleophile.[3][4]

  • Solution: Avoid acidic conditions for the MOM protection of cyclopropanols. The preferred method is the use of MOMCl with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA or Hünig's base) or a strong base like NaH in an aprotic solvent.[2][5] If acidic conditions are unavoidable for other reasons, use a very mild acid catalyst like pyridinium p-toluenesulfonate (PPTS) and carefully monitor the reaction at low temperatures.

Probable Cause B: Lewis Acid-Mediated Ring Opening

Some methods for generating MOMCl in situ or certain MOM protection protocols employ Lewis acids.[6] Lewis acids can coordinate to the oxygen of the cyclopropanol, making it a better leaving group and facilitating ring-opening.[7]

  • Solution: Strictly avoid the use of Lewis acids when protecting cyclopropanols. If a Lewis acid is required for another transformation in the synthetic sequence, the MOM protection should be performed in a separate step beforehand.

Frequently Asked Questions (FAQs)

Q1: What are the standard, recommended conditions for the MOM protection of a primary cyclopropyl alcohol like cyclopropylmethanol?

A1: The most reliable method is the use of methoxymethyl chloride (MOMCl) with a non-nucleophilic base in an anhydrous aprotic solvent.[5] A typical procedure involves dissolving the cyclopropylmethanol in dichloromethane (DCM) at 0 °C, adding 1.5 equivalents of N,N-diisopropylethylamine (DIPEA), followed by the slow addition of 1.2 equivalents of MOMCl. The reaction is then allowed to warm to room temperature and stirred until completion.

Q2: I am working with a secondary cyclopropanol. Are there any special considerations?

A2: Secondary cyclopropanols are more sterically hindered and may react more slowly. You might need to use a stronger base like sodium hydride (NaH) to ensure complete deprotonation to the alkoxide before adding MOMCl. The reaction may also require a longer reaction time or gentle heating. However, be cautious with heating as it can promote side reactions.

Q3: My reaction is complete, but I am losing my product during workup or purification. What could be the problem?

A3: The MOM group is an acetal and is sensitive to acid.[2] If you are using an acidic aqueous workup (e.g., washing with dilute HCl), you may be inadvertently cleaving the MOM group. Furthermore, standard silica gel for column chromatography is slightly acidic and can also cause deprotection.[5]

  • Solution: Use a neutral or slightly basic workup, such as washing with saturated aqueous sodium bicarbonate solution. For purification, you can either use neutral alumina for chromatography or neutralize the silica gel by preparing the slurry with a small amount of a non-polar amine, such as triethylamine (typically 0.1-1% v/v), in the eluent.

Q4: Are there any safer alternatives to the highly carcinogenic MOMCl?

A4: Yes, several alternatives exist. One common method is the use of dimethoxymethane with a catalytic amount of a strong acid.[2] However, as discussed in Issue 2, this is not recommended for cyclopropanols due to the risk of ring-opening. A safer alternative for generating MOMCl in situ involves the reaction of acetyl chloride with dimethoxymethane.[8] This avoids handling the volatile and highly toxic pure MOMCl. Another approach is to use other alkoxymethyl protecting groups like (2-(trimethylsilyl)ethoxy)methyl (SEM), which is introduced using SEM-Cl and is generally more stable.

Q5: Can I perform a Simmons-Smith or Corey-Chaykovsky reaction on a MOM-protected allylic alcohol to form a cyclopropane ring?

A5: Yes, this is a common and effective strategy. The MOM group is generally stable to the conditions of both the Simmons-Smith (using diethylzinc and diiodomethane) and the Corey-Chaykovsky (using a sulfur ylide) reactions.[9][10] Protecting the allylic alcohol as a MOM ether before cyclopropanation can prevent undesired side reactions and can influence the stereoselectivity of the cyclopropanation.

Experimental Protocols

Protocol 1: MOM Protection of Cyclopropylmethanol using MOMCl and DIPEA

  • To a stirred solution of cyclopropylmethanol (1.0 equiv) in anhydrous dichloromethane (DCM, 0.1-0.5 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add N,N-diisopropylethylamine (DIPEA, 1.5 equiv).

  • Slowly add methoxymethyl chloride (MOMCl, 1.2 equiv) to the solution. Caution: MOMCl is a carcinogen and should be handled with appropriate safety precautions in a fume hood.

  • Allow the reaction to warm to room temperature and stir for 4-18 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction with the addition of saturated aqueous sodium bicarbonate solution.

  • Separate the layers and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on neutralized silica gel or alumina to afford the desired (methoxymethoxy)methylcyclopropane.

Protocol 2: Deprotection of a MOM-Protected Cyclopropane

  • Dissolve the MOM-protected compound (1.0 equiv) in a mixture of methanol and water (e.g., 4:1 v/v).

  • Add a catalytic amount of a mild acid, such as pyridinium p-toluenesulfonate (PPTS). For less sensitive substrates, a few drops of concentrated hydrochloric acid can be used.[5]

  • Stir the reaction at room temperature or gently heat (e.g., 40-50 °C) while monitoring by TLC.

  • Once the reaction is complete, neutralize the acid with a saturated aqueous sodium bicarbonate solution.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography if necessary.

Data Presentation

Table 1: Comparison of Common MOM Protection Conditions for Alcohols

Reagent SystemBaseSolventTemperatureProsCons
MOMClDIPEADCM0 °C to RTMild conditions, good for many substrates.[5]MOMCl is a carcinogen.[2]
MOMClNaHTHF or DMF0 °C to RTStrong base ensures deprotonation.[2]Requires handling of NaH, MOMCl is a carcinogen.
CH₂(OMe)₂p-TsOH (cat.)DCMRefluxAvoids use of MOMCl.[2]Acidic conditions can cause ring-opening of cyclopropanes.
CH₂(OMe)₂P₂O₅CH₂Cl₂RTMild, avoids MOMCl.Can be slow, P₂O₅ is a strong desiccant.

Visualizations

MOM_Protection_Mechanism cluster_step1 Step 1: Deprotonation (Base) cluster_step2 Step 2: Nucleophilic Attack Cyclopropanol Cyclopropyl-OH Alkoxide Cyclopropyl-O⁻ Cyclopropanol->Alkoxide Base Base (e.g., DIPEA or NaH) Base->Alkoxide MOMCl CH₃OCH₂Cl Product Cyclopropyl-O-MOM MOMCl->Product Alkoxide_ref->MOMCl SN2

Caption: General mechanism for MOM protection of cyclopropanol.

Troubleshooting_Workflow Start Low Yield of MOM-Protected Cyclopropane Check_Reagents Check Reagent Quality (NaH, MOMCl) Start->Check_Reagents Incomplete_Deprotonation Incomplete Deprotonation? Check_Reagents->Incomplete_Deprotonation Reagents OK Solution_Reagents Use fresh/pure reagents. Handle under inert atmosphere. Check_Reagents->Solution_Reagents Reagents Suspect Ring_Opening Ring-Opened Byproducts Observed? Incomplete_Deprotonation->Ring_Opening Deprotonation OK Solution_Deprotonation Increase reaction time with base. Ensure NaH is oil-free. Incomplete_Deprotonation->Solution_Deprotonation Yes Solution_Ring_Opening Avoid acidic/Lewis acidic conditions. Use MOMCl/DIPEA protocol. Ring_Opening->Solution_Ring_Opening Yes Successful_Reaction Successful MOM Protection Ring_Opening->Successful_Reaction No

Caption: Troubleshooting workflow for low yields.

References

  • Antonenko, A. N., et al. (2023). Synthesis of 2-[2-(Ethoxymethoxy)phenyl]spiro[cyclopropane-1,2′-indene]-1′,3′-dione. Molbank, 2023(4), M1604. Available at: [Link]

  • Askin, D. Protecting Groups For Alcohols. Master Organic Chemistry. Available at: [Link]

  • Antonenko, A. N., et al. (2023). Synthesis of 2-[2-(Ethoxymethoxy)phenyl]spiro[cyclopropane-1,2′-indene]-1′,3′-dione. ResearchGate. Available at: [Link]

  • Total Synthesis. MOM Protecting Group: MOM Protection & Deprotection Mechanism. Available at: [Link]

  • ChemTalk. Protecting Groups in Organic Synthesis. Available at: [Link]

  • Kumar, A., et al. (2021). Cyclopropylmethyl Protection of Phenols: Total Synthesis of the Resveratrol Dimers Anigopreissin A and Resveratrol–Piceatannol Hybrid. The Journal of Organic Chemistry, 86(17), 11655-11662. Available at: [Link]

  • Reddit. MOM protecting group alternative for Suzuki. r/Chempros. Available at: [Link]

  • Giguere, J. R., et al. (2014). Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols. Beilstein Journal of Organic Chemistry, 10, 2336-2342. Available at: [Link]

  • The Royal Society of Chemistry. Intramolecular cyclopropylmethylation via non-classical carbenium ion. Available at: [Link]

  • Donaldson, W. A. (2001). Synthesis of cyclopropane containing natural products. Tetrahedron, 57(41), 8589-8627. Available at: [Link]

  • Li, X. (2021). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. Chemical Reviews, 121(1), 227-263. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of cyclopropanes. Available at: [Link]

  • SynArchive. Protecting Groups List. Available at: [Link]

  • Organic Chemistry Tutor. Alcohol Protecting Groups. Available at: [Link]

  • Johnston, C. P., et al. (2018). Nucleophilic Ring Opening of Donor–Acceptor Cyclopropanes Catalyzed by a Brønsted Acid in Hexafluoroisopropanol. Organic Letters, 20(18), 5728-5732. Available at: [Link]

  • ResearchGate. Acid-Catalyzed Intramolecular Ring-Opening Reactions of Cyclopropanated Oxabenzonorbornadienes with Carboxylic Acid Nucleophiles. Available at: [Link]

  • Organic Syntheses. Cyclopropanol, 1-ethoxy-. Available at: [Link]

  • Chemistry Stack Exchange. Mechanism of acid-catalyzed ring opening of a cyclopropane ring. Available at: [Link]

  • Organic Chemistry Portal. MOM Ethers. Available at: [Link]

  • Dravecká, M., et al. (2020). MOP and EE Protecting Groups in Synthesis of α- or β-Naphthyl-C-Glycosides from Glycals. The Journal of Organic Chemistry, 85(15), 9653-9665. Available at: [Link]

  • Gande, M., & Ghorai, M. K. (2020). Lewis acid-catalyzed diastereoselective carbofunctionalization of bicyclobutanes employing naphthols. Organic Letters, 22(19), 7519-7524. Available at: [Link]

  • ResearchGate. An Efficient Protocol for the Preparation of MOM Ethers and Their Deprotection Using Zirconium(IV) Chloride. Available at: [Link]

  • University of Windsor. Alcohol Protecting Groups. Available at: [Link]

  • Marek, I., et al. (2019). Diastereo- and enantioselective preparation of cyclopropanol derivatives. Beilstein Journal of Organic Chemistry, 15, 694-702. Available at: [Link]

  • University of Rochester. Dehaloperoxidase Catalyzed Stereoselective Synthesis of Cyclopropanol Esters. Available at: [Link]

  • Arnold, F. H., et al. (2021). Diversity-Oriented Enzymatic Synthesis of Cyclopropane Building Blocks. Journal of the American Chemical Society, 143(30), 11622-11628. Available at: [Link]

  • ChemRxiv. Probing the Impact of Solvent on Lewis Acid Catalysis via Fluorescent Lewis Adducts. Available at: [Link]

  • De, S., et al. (2012). Reactions of Cyclopropanone Acetals with Alkyl Azides: Carbonyl Addition versus Ring-Opening Pathways. The Journal of Organic Chemistry, 77(1), 441-452. Available at: [Link]

  • Google Patents. DE19543087A1 - Process for the preparation of cyclopropylmethanol.
  • ResearchGate. Lewis acid catalysed asymmetric cascade reaction of cyclopropyl ketones: concise synthesis of pyrrolobenzothiazoles. Available at: [Link]

  • MDPI. Co-Production of Dimethyl Carbonate, Dimethoxymethane and Dimethyl Ether from Methanol: Process Design and Exergy Analysis. Available at: [Link]

Sources

Optimization

Technical Support Center: Catalyst Integrity in N-Cyclopropylaniline Synthesis

This is a technical support guide for the synthesis of N-(1-(Methoxymethyl)cyclopropyl)aniline , specifically addressing catalyst poisoning during the critical C-N bond formation step. Topic: Troubleshooting Catalyst Dea...

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide for the synthesis of N-(1-(Methoxymethyl)cyclopropyl)aniline , specifically addressing catalyst poisoning during the critical C-N bond formation step.

Topic: Troubleshooting Catalyst Deactivation & Poisoning Target Molecule: N-(1-(Methoxymethyl)cyclopropyl)aniline (CAS: 42540-70-5) Primary Workflow: Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling

Diagnostic Triage: Is it Poisoning or Instability?

Before altering your protocol, determine if the reaction failure is due to catalyst poisoning (active site deactivation) or substrate/ligand instability .

ObservationLikely Root CauseDiagnostic Action
Reaction stalls at <50% conversion. Catalyst Poisoning. The active species has been trapped in an off-cycle resting state or irreversibly deactivated.Perform the "Spike Test" (See Section 3).
Reaction never starts (0% conversion). Oxidative Addition Failure. The catalyst never entered the cycle, likely due to gross inhibition (e.g., O2 leak, bad reagents).Check inert atmosphere and reagent purity (esp. halides).
Catalyst turns black/precipitates immediately. "Pd-Black" Formation. Ligand dissociation followed by aggregation. Not strictly "poisoning" but ligand insufficiency.Increase Ligand:Pd ratio or switch to a bulkier ligand (e.g., BrettPhos).
Product forms but decomposes. Ring Opening. The cyclopropyl ring is opening under the reaction conditions (acidic/radical pathways).Check for linear byproducts via LC-MS.

The "Methoxy Trap": A Specific Deactivation Mechanism

In the synthesis of N-(1-(Methoxymethyl)cyclopropyl)aniline , the specific structure of the amine partner (1-(methoxymethyl)cyclopropan-1-amine ) presents a unique "internal poisoning" risk known as Chelation Trapping .

The Mechanism

The methoxymethyl group is located


 to the amine nitrogen. Upon coordination to the Palladium center, the ether oxygen can displace a weakly bound ligand or occupy a vacant site, forming a stable 5-membered chelate ring . This essentially turns your substrate into a bidentate ligand, locking the catalyst in an inactive state and preventing the reductive elimination of the final product.
Visualization of the Poisoning Pathway

The following diagram illustrates the standard Buchwald-Hartwig cycle versus the "Methoxy Trap" off-cycle pathway.

BuchwaldPoisoning Pd0 Pd(0)L (Active Catalyst) OxAdd Oxidative Addition [L-Pd(Ar)-Br] Pd0->OxAdd Ar-Br AmineBind Amine Coordination [L-Pd(Ar)(NH2R)-Br] OxAdd->AmineBind + Amine Deprotonation Deprotonation [L-Pd(Ar)(NHR)] AmineBind->Deprotonation + Base Trap THE METHOXY TRAP (Stable 5-Membered Chelate) [Inactive Pd Complex] AmineBind->Trap Intramolecular O-Coordination RedElim Reductive Elimination (Product Release) Deprotonation->RedElim RedElim->Pd0 - Product Trap->AmineBind Slow Reversal

Caption: Figure 1. The "Methoxy Trap" competes with deprotonation. The ether oxygen coordinates to Pd, halting the cycle.

Troubleshooting Protocols & Solutions

Protocol A: The "Spike Test" (Confirming Poisoning)

Use this to distinguish between catalyst death and reagent depletion.

  • Take an aliquot of the stalled reaction.

  • Add fresh catalyst (1 mol%) and fresh ligand .

  • Stir for 1 hour.

  • Result:

    • Conversion Resumes: The original catalyst died (Poisoning/Thermal instability).

    • No Change: The reaction environment is toxic (Inhibitors present) or the product is inhibiting the reaction.

Protocol B: Mitigating the Methoxy Trap

To prevent the ether oxygen from binding, you must make the Palladium center sterically inaccessible to the chelate or electronically rich enough to reject the weak ether donor.

  • Solution: Switch to Biaryl Phosphine Ligands (e.g., RuPhos or BrettPhos ).

    • Why: These bulky ligands create a "roof" over the Pd center, enforcing a geometry that disfavors the formation of the 5-membered chelate ring while facilitating the coupling of the hindered cyclopropyl amine [1].

  • Alternative: Use Pd-PEPPSI-IPr precatalysts. The N-Heterocyclic Carbene (NHC) ligand is strongly donating and sterically bulky, preventing hemilabile coordination.

Protocol C: Scavenging Sulfur Impurities

If your cyclopropyl amine precursor was synthesized via sulfur-ylide chemistry (Corey-Chaykovsky) or involved DMSO, trace sulfur is a potent poison.

  • Pre-treatment: Dissolve the amine in DCM.

  • Wash: Wash 3x with 10% aqueous NaOH, then 3x with water.

  • Scavenge: Stir the amine solution with CuCl (Copper(I) Chloride) or activated charcoal for 2 hours before concentrating. Copper avidly binds thiols and sulfides.

Frequently Asked Questions (FAQs)

Q: Can I use Copper catalysis (Ullmann) instead to avoid Pd poisoning? A: Yes, but with caveats. Copper-catalyzed coupling (e.g., CuI/L-Proline) is less susceptible to poisoning by trace sulfur or hemilabile ethers. However, the cyclopropyl ring is sensitive to the higher temperatures (often >100°C) required for Ullmann coupling. If you choose this route, ensure your base (e.g.,


) is dry and keep the temperature as low as possible (80-90°C).

Q: Why does the reaction turn black immediately? A: This is "Pd-Black" precipitation. It indicates that your ligand is not stabilizing the Pd(0) species effectively.

  • Fix: Ensure you are using a Pre-catalyst (like Pd(dba)2 or Buchwald Precatalysts ) rather than Pd/C or simple Pd salts.

  • Fix: Increase the Ligand:Metal ratio to 2:1 or higher.

Q: My cyclopropyl ring is opening. Is the catalyst causing this? A: Indirectly. Palladium can insert into strained rings (cyclopropanes) to form palladacycles, especially if the cross-coupling is slow. This is a side reaction, not poisoning.

  • Prevention: Use a base that is strong enough to drive the amination but not so strong it promotes ring opening. NaOtBu is standard, but if ring opening occurs, switch to Cs2CO3 (weaker base) and use a more active catalyst (e.g., Pd-G3-BrettPhos ) to keep the reaction time short [2].

Recommended Reagent Table

ComponentRecommendationRationale
Catalyst Source RuPhos Pd G3 or BrettPhos Pd G3 Pre-formed active species; bulky ligand prevents "Methoxy Trap".
Base NaOtBu (Sodium tert-butoxide)Fast deprotonation prevents catalyst resting.
Solvent Toluene or 1,4-Dioxane Non-coordinating. Avoid THF if possible (competing coordination).
Temperature 80°C - 100°C Sufficient energy to overcome steric bulk of cyclopropane.

References

  • RuPhos/BrettPhos Utility: Maiti, D., & Buchwald, S. L. (2009). "Cu-Catalyzed Arylation of Primary Amines." Journal of the American Chemical Society.[1] Link (Note: While discussing Cu, this paper and subsequent Buchwald works establish the steric parameters for hindering ligands in Pd-coupling).

  • Cyclopropylamine Coupling: Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. Link

  • Catalyst Deactivation: Crabtree, R. H. (2015). "Deactivation in Homogeneous Transition Metal Catalysis: Causes, Avoidance, and Cure." Chemical Reviews. Link

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of N-(1-(Methoxymethyl)cyclopropyl)aniline

An In-Depth Guide to the ¹H NMR Spectral Analysis of N-(1-(Methoxymethyl)cyclopropyl)aniline: A Comparative Approach Introduction: Deciphering Molecular Architecture In the landscape of modern drug discovery and material...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the ¹H NMR Spectral Analysis of N-(1-(Methoxymethyl)cyclopropyl)aniline: A Comparative Approach

Introduction: Deciphering Molecular Architecture

In the landscape of modern drug discovery and materials science, the cyclopropyl group is a highly valued structural motif. Its inherent rigidity and unique electronic properties can confer significant advantages in pharmacological profiles, from metabolic stability to binding affinity.[1] When coupled with an aniline framework, as in N-(1-(Methoxymethyl)cyclopropyl)aniline, the resulting molecule presents a unique structural challenge and a rich subject for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as the cornerstone technique for the unambiguous structural elucidation of such organic molecules. It provides precise information about the chemical environment, connectivity, and stereochemistry of hydrogen atoms within a molecule. This guide offers a comprehensive analysis of the ¹H NMR spectrum of N-(1-(Methoxymethyl)cyclopropyl)aniline, grounded in fundamental principles and supported by comparative data from structurally related compounds. We will deconstruct the expected spectrum, explain the causality behind chemical shifts and coupling patterns, and provide a robust experimental framework for acquiring high-fidelity data.

Predicted ¹H NMR Spectrum of N-(1-(Methoxymethyl)cyclopropyl)aniline

While a publicly available spectrum for this specific molecule is not readily found, we can confidently predict its features by analyzing its constituent functional groups and drawing on extensive reference data for similar structures. The molecule can be dissected into four primary proton environments: the substituted aniline ring, the N-H proton, the methoxymethyl group, and the cyclopropyl ring.

dot

Caption: Molecular structure of N-(1-(Methoxymethyl)cyclopropyl)aniline with key proton environments highlighted.

Analysis of Proton Environments
  • Aromatic Protons (Hortho, Hmeta, Hpara): The five protons on the aniline ring will resonate in the aromatic region, typically between 6.6 and 7.3 ppm. The electron-donating nature of the nitrogen atom shields these protons relative to benzene (δ = 7.34 ppm). The signal for the para-proton (Hpara) is expected to be the most upfield, appearing as a triplet. The meta-protons (Hmeta) will likely appear as a triplet of doublets, further downfield, while the ortho-protons (Hortho) will be the most deshielded of the ring protons, appearing as a doublet of doublets.[2][3]

  • Amine Proton (HN): The N-H proton signal is characteristically broad and its chemical shift is highly dependent on solvent, concentration, and temperature.[4] It is expected to appear as a broad singlet in the range of 3.5-4.5 ppm. This proton is acidic and can be exchanged with deuterium by adding a drop of D₂O to the NMR tube, causing its signal to disappear, which is a useful diagnostic test.

  • Methoxymethyl Protons (HCH₂O, HOCH₃): This group gives rise to two distinct singlets, as there are no adjacent protons for coupling.

    • The methylene protons (-O-CH₂ -O-) are adjacent to two oxygen atoms, which strongly deshields them. Their signal is predicted to be a sharp singlet around 4.6 ppm.[5]

    • The methyl protons (-O-CH₃ ) are less deshielded and will appear as a sharp singlet further upfield, typically around 3.3 ppm.[5]

  • Cyclopropyl Protons (Hcpr): The four protons on the cyclopropane ring are a hallmark of the spectrum. Due to the magnetic anisotropy of the three-membered ring, these protons are significantly shielded and resonate at a characteristic upfield chemical shift.[1] Since the C1 carbon is quaternary and chiral, the four methylene protons are diastereotopic and thus chemically non-equivalent. They will likely appear as two complex, overlapping multiplets in the range of 0.6-1.0 ppm. The total integration of this region will correspond to four protons.

Data Summary: Predicted ¹H NMR
Proton LabelPredicted δ (ppm)MultiplicityIntegrationRationale
Hortho7.1 - 7.3dd (doublet of doublets)2HAromatic, deshielded by proximity to N-substituent.
Hmeta6.8 - 7.0t (triplet)2HAromatic, less affected by N-substituent.
Hpara6.6 - 6.8t (triplet)1HAromatic, most shielded by electron-donating N.
HN3.5 - 4.5br s (broad singlet)1HExchangeable proton on nitrogen; shift is variable.[4]
HCH₂O~4.6s (singlet)2HMethylene protons deshielded by two oxygens.[5]
HOCH₃~3.3s (singlet)3HMethyl protons of the methoxy group.[5]
Hcpr0.6 - 1.0m (multiplet)4HDiastereotopic protons shielded by cyclopropyl ring current.[1][6]

Comparative Spectral Analysis

To fully appreciate the unique spectral features of N-(1-(Methoxymethyl)cyclopropyl)aniline, it is instructive to compare its predicted spectrum with those of structurally related alternatives.

CompoundKey Diagnostic ProtonsTypical δ (ppm)Comparison Insight
N-(1-(Methoxymethyl)cyclopropyl)aniline (Target) Hcpr, HCH₂O, HOCH₃0.6-1.0 (m, 4H), 4.6 (s, 2H), 3.3 (s, 3H)The combination of the upfield cyclopropyl signals and the two sharp singlets for the methoxymethyl group is a unique fingerprint.
N-Cyclopropylaniline Hcpr (methine), Hcpr (methylene)~2.4 (m, 1H), ~0.5-0.8 (m, 4H)The key difference is the presence of a methine proton (CH) on the cyclopropyl ring, which is absent in our target molecule. This methine signal appears further downfield.
N-Methylaniline N-CH₃~2.8 (s, 3H)This simpler analogue lacks the cyclopropyl and methoxymethyl groups, highlighting the complexity introduced by these moieties. The N-methyl signal is significantly further downfield than the O-methyl signal.[7]
Aniline Aromatic Protons, NH₂6.7-7.2 (m, 5H), ~3.4 (br s, 2H)Serves as the baseline, showing the foundational chemical shifts of the aniline ring before N-substitution.[3]

This comparison demonstrates that the specific substitution pattern on the cyclopropyl ring and the presence of the methoxymethyl group provide highly diagnostic signals that allow for clear differentiation from simpler analogues.

Experimental Protocol for High-Resolution ¹H NMR

Adherence to a systematic workflow is critical for obtaining reliable and reproducible NMR data. This protocol outlines a self-validating system for the analysis of N-(1-(Methoxymethyl)cyclopropyl)aniline.

dot

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing a 1. Weigh ~10 mg of Sample b 2. Dissolve in 0.6 mL CDCl₃ a->b c 3. Add TMS Standard b->c d 4. Transfer to NMR Tube c->d e 5. Insert Sample & Lock on CDCl₃ d->e f 6. Tune & Match Probe e->f g 7. Shim for Homogeneity f->g h 8. Acquire Spectrum (16 scans) g->h i 9. Fourier Transform h->i j 10. Phase Correction i->j k 11. Baseline Correction j->k l 12. Integrate & Calibrate to TMS k->l

Caption: Standard workflow for comparative NMR spectral analysis.

Step-by-Step Methodology
  • Sample Preparation: a. Accurately weigh 5-10 mg of N-(1-(Methoxymethyl)cyclopropyl)aniline. b. Dissolve the sample in approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃), inside a clean vial. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.[8] c. Add a small amount (1-2 µL) of tetramethylsilane (TMS) as an internal standard. TMS provides a reference signal at 0.0 ppm.[6] d. Filter the solution through a small cotton or glass wool plug into a 5 mm NMR tube to remove any particulate matter.

  • Instrument Setup and Data Acquisition (e.g., on a 400 MHz Spectrometer): a. Insert the NMR tube into the spectrometer. b. Lock: The instrument locks onto the deuterium signal of the solvent (CDCl₃) to maintain a stable magnetic field. c. Tuning and Matching: The probe is tuned to the specific frequency of ¹H nuclei to ensure maximum signal sensitivity. d. Shimming: The magnetic field is homogenized across the sample volume by adjusting the shim coils. This process is crucial for achieving sharp, well-resolved peaks. e. Acquisition: Acquire the spectrum using a standard one-pulse sequence. Typically, 8 to 16 scans are sufficient for a sample of this concentration to achieve a good signal-to-noise ratio. A relaxation delay of 1-2 seconds between scans ensures quantitative accuracy.

  • Data Processing: a. Fourier Transform: The raw data (Free Induction Decay, FID) is converted into a frequency-domain spectrum. b. Phasing: The spectrum is phase-corrected manually or automatically to ensure all peaks are in the positive absorptive mode. c. Baseline Correction: A flat baseline is established across the spectrum. d. Calibration: The chemical shift axis is calibrated by setting the TMS peak to exactly 0.00 ppm. e. Integration: The area under each peak is integrated. The relative ratios of these integrals correspond to the relative number of protons giving rise to each signal.

Conclusion

The ¹H NMR spectrum of N-(1-(Methoxymethyl)cyclopropyl)aniline is rich with information, providing a distinct spectral fingerprint for its unique molecular architecture. The key diagnostic features are the significantly upfield and complex multiplets for the four cyclopropyl protons, a direct consequence of the ring's magnetic anisotropy[1], and the two sharp singlets in the 3-5 ppm region corresponding to the methoxymethyl group. These signals, in conjunction with the characteristic pattern of the substituted aniline ring, allow for its confident identification and differentiation from other N-substituted anilines. The systematic approach to spectral prediction, comparison, and experimental acquisition outlined in this guide provides researchers with a robust framework for the structural characterization of novel chemical entities.

References

  • C2H6O CH3OCH3 methoxymethane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 dimethyl ether 1-H nmr explaining spin-spin coupling for line splitting. Doc Brown's Advanced Organic Chemistry. Available from: [Link]

  • NMR Spectra of Some Nitro-substituted N-Alkylanilines I. SciSpace. Available from: [Link]

  • The 1 H NMR chemical shift values (d ppm) of aniline and 2-butylthioaniline and the NOE result for 2-butylthioaniline in DMSO-d 6. ResearchGate. Available from: [Link]

  • NMR Data for Methoxymethyl Ethers. Available from: [Link]

  • 'H chemical shifts for cyclopropyl protons (in ppm). ResearchGate. Available from: [Link]

  • NMR shifts 1H -general.cdx. Chemistry Connected. Available from: [Link]

  • Supplementary Data. The Royal Society of Chemistry. Available from: [Link]

  • Proton chemical shifts in NMR. Part 12.1 Steric, electric field and conformational effects in acyclic and cyclic ethers. Modgraph. Available from: [Link]

  • cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopropane 1-H nmr. Doc Brown's Advanced Organic Chemistry. Available from: [Link]

  • 1H-NMR of Cyclopropylamine HCl salt. Reddit. Available from: [Link]

  • NMR Chemical Shift Values Table. Chemistry Steps. Available from: [Link]

  • Table of Contents. The Royal Society of Chemistry. Available from: [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. ACS Publications. Available from: [Link]

  • Supporting Information. MPG.PuRe. Available from: [Link]

  • Synthesis of Cyclopropyl anilines. ResearchGate. Available from: [Link]

  • Synthesis and Characterization of Hollow-Sphered Poly(N-methyaniline) for Enhanced Electrical Conductivity Based on the Anionic Surfactant Templates and Doping. MDPI. Available from: [Link]

  • Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. PMC. Available from: [Link]

  • NMR Spectra of Anilines. ResearchGate. Available from: [Link]

  • 4-methoxy-N-(1-phenylethyl)aniline - Optional[1H NMR] - Spectrum. SpectraBase. Available from: [Link]

  • Synthesis of N-methyl-N-(carboxylpropyl)aniline. ResearchGate. Available from: [Link]

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Comparative

13C NMR chemical shifts for N-(1-(Methoxymethyl)cyclopropyl)aniline

Topic: 13C NMR Chemical Shift Guide: N-(1-(Methoxymethyl)cyclopropyl)aniline Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary N-(1-(Methoxymethyl)...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 13C NMR Chemical Shift Guide: N-(1-(Methoxymethyl)cyclopropyl)aniline Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

N-(1-(Methoxymethyl)cyclopropyl)aniline (CAS: 42540-70-5) is a specialized nitrogen-containing scaffold, often utilized as a mechanistic probe in single-electron transfer (SET) studies or as a "radical clock" intermediate in medicinal chemistry. Its structure combines an electron-rich aniline moiety with a strained cyclopropyl ring and a pendant methoxymethyl ether.

This guide provides a definitive technical analysis of the 13C NMR chemical shifts for this molecule. Unlike standard spectral libraries, this document synthesizes high-confidence predicted data derived from substituent chemical shift (SCS) additivity rules, validated against experimental analogues like N-cyclopropylaniline. We compare the spectral performance in CDCl₃ versus DMSO-d₆ and analyze the critical shift differences between the target molecule and its non-ether functionalized analogues.

Structural Analysis & Carbon Assignment

Before interpreting the spectra, we must define the carbon environments. The molecule possesses 11 carbons in 7 distinct chemical environments due to the symmetry of the cyclopropane ring and the aniline ring.

  • Aromatic Region (C-Ar): Four distinct signals (Ipso, Ortho, Meta, Para).

  • Cyclopropyl Region (C-Cyc): Two signals. The quaternary C1 (geminal to N and the ether arm) and the equivalent methylene carbons (C2/C3).

  • Ether Region (C-OMe): Two signals. The methylene linker (-CH₂-O-) and the methoxy methyl (-OCH₃).

Figure 1: Carbon Numbering Scheme

(Note: Numbering used for assignment tables)

  • C1': Aniline Ipso-carbon

  • C2',6': Aniline Ortho-carbons

  • C3',5': Aniline Meta-carbons

  • C4': Aniline Para-carbon

  • C1: Cyclopropyl Quaternary Carbon (attached to N)

  • C2, C3: Cyclopropyl Methylene Carbons

  • C4: Methylene Linker (-CH₂-O-)

  • C5: Methoxy Methyl (-OCH₃)

13C NMR Data: Predicted vs. Analogous Baselines

The following data represents high-confidence chemical shift values derived from chemometric prediction algorithms (ChemDraw/ACD) calibrated against experimental data for N-cyclopropylaniline (CPA).

Table 1: Chemical Shift Guide (CDCl₃ vs. DMSO-d₆)
Carbon AssignmentLabelShift (δ, ppm) [CDCl₃]Shift (δ, ppm) [DMSO-d₆]Signal TypeStructural Insight
Aromatic Ipso C1'148.5 ± 1.0 149.2 ± 1.0QuaternaryDeshielded by N-lone pair resonance.
Aromatic Meta C3',5'129.1 ± 0.5 129.5 ± 0.5CH (High Int.)Standard aromatic region.
Aromatic Para C4'117.8 ± 0.5 117.2 ± 0.5CHShielded by mesomeric donation from N.
Aromatic Ortho C2',6'113.5 ± 0.5 113.0 ± 0.5CH (High Int.)Highly shielded; diagnostic for anilines.
Ether Linker C476.5 ± 1.5 75.8 ± 1.5CH₂Downfield due to Oxygen alpha-effect.
Methoxy C558.5 ± 1.0 58.0 ± 1.0CH₃Characteristic methoxy singlet.
Cyclopropyl C1 C143.2 ± 2.0 44.0 ± 2.0QuaternaryCritical Diagnostic Peak.
Cyclopropyl CH₂ C2,314.5 ± 1.5 15.0 ± 1.5CH₂High field due to ring strain/shielding.

Technical Note: The shift of C1 (43.2 ppm) is the most important diagnostic marker. In unsubstituted N-cyclopropylaniline, this carbon appears as a methine (CH) at 30 ppm. The quaternary nature and the attached methylene group in the target molecule cause a significant downfield shift (+13 ppm).

Comparative Performance Analysis

This section compares the target molecule against its closest structural alternative, N-cyclopropylaniline (CPA), to assist researchers in differentiating the two during synthesis or degradation studies.

Comparison: Target vs. Alternative (N-Cyclopropylaniline)
FeatureTarget: N-(1-(Methoxymethyl)cyclopropyl)aniline Alternative: N-Cyclopropylaniline (CPA) Differentiation Strategy
C1 Environment Quaternary Carbon (~43 ppm)Methine Carbon (~30 ppm)DEPT-135: Target C1 disappears; CPA C1 remains (up).
Ether Signals Present (76.5 ppm, 58.5 ppm)AbsentCheck 50-80 ppm region for ether peaks.
Ring Strain High (Gem-disubstituted)Moderate (Mono-substituted)C2/C3 shifts are slightly lower in CPA (~7-10 ppm).
Solubility Moderate in CDCl₃High in CDCl₃Target is slightly more polar due to ether oxygen.
Visual Workflow: Assignment Logic

The following diagram illustrates the logical flow for assigning the 13C spectrum, distinguishing the target from potential impurities.

NMR_Assignment_Logic Start Start: Acquire 13C {1H} Spectrum Check_Aromatic Check 110-150 ppm (4 Signals?) Start->Check_Aromatic Aniline_Confirmed Aniline Moiety Confirmed Check_Aromatic->Aniline_Confirmed Yes Check_Ether Check 50-80 ppm (2 Signals?) Aniline_Confirmed->Check_Ether Ether_Confirmed Methoxymethyl Group Confirmed Check_Ether->Ether_Confirmed Yes (76.5, 58.5 ppm) CPA_Alt Alternative: N-Cyclopropylaniline Check_Ether->CPA_Alt No (0 Signals) Check_Upfield Check 10-45 ppm (Cyclopropyl Region) Ether_Confirmed->Check_Upfield Analyze_C1 Analyze Peak at ~43 ppm (Quaternary?) Check_Upfield->Analyze_C1 Target_ID Target Identified: N-(1-(Methoxymethyl)cyclopropyl)aniline Analyze_C1->Target_ID Yes (Quaternary)

Figure 2: Step-by-step logic for confirming the structure via 13C NMR.

Technical Deep Dive: Mechanism of Shift

Why C1 Shifts to ~43 ppm?

In standard cyclopropane, the carbons resonate at -2.8 ppm .

  • Alpha-Effect (Nitrogen): Adding an amine group deshields the alpha carbon significantly (~+30 ppm).

  • Alpha-Effect (Carbon): Adding the methoxymethyl group adds another carbon substituent. In acyclic alkanes, an alpha-carbon adds ~9 ppm. In strained rings, this effect is often amplified due to orbital rehybridization.

  • Result: The cumulative effect pushes the C1 resonance to the 40-45 ppm range, distinguishing it clearly from the methylene carbons (C2/C3) which only experience Beta-effects (~+10-15 ppm total).

Solvent Considerations
  • CDCl₃ (Recommended): Provides the sharpest resolution for the cyclopropyl protons and carbons. It minimizes solute-solvent interaction, giving "true" chemical shifts.

  • DMSO-d₆: Use only if the sample contains polar impurities or salts. The sulfoxide oxygen can H-bond with the aniline NH, potentially broadening the adjacent C1 and C-ipso signals and shifting them downfield by 0.5-1.0 ppm.

Experimental Protocol

To ensure data matches the guide above, follow this standardized protocol.

Step 1: Sample Preparation

  • Mass: Dissolve 10-15 mg of the target compound in 0.6 mL of CDCl₃.

  • Tube: Use a high-quality 5mm NMR tube (e.g., Wilmad 507-PP) to minimize shimming errors.

  • Filtration: If the solution is cloudy (common if synthesized from HCl salts), filter through a small plug of glass wool or a 0.45µm PTFE syringe filter.

Step 2: Instrument Parameters (400 MHz equivalent)

  • Pulse Sequence: zgpg30 (Power-gated proton decoupling).

  • Scans (NS): Minimum 256 scans (due to the low sensitivity of the quaternary C1 and C-ipso).

  • Relaxation Delay (D1): Set to 2.0 seconds . The quaternary carbons (C1, C1') have long T1 relaxation times; a short D1 will suppress their signals.

  • Spectral Width: -10 to 180 ppm.

Step 3: Processing

  • Line Broadening (LB): Apply 1.0 - 2.0 Hz exponential multiplication to enhance S/N ratio for the quaternary peaks.

  • Referencing: Set the center peak of the CDCl₃ triplet to 77.16 ppm .

References

  • Synthesis & Registry: Journal of Organic Chemistry. 1974, 39 , 1. (Registry No. 42540-70-5 listed as compound 7a).[1]

  • Analogous Data (N-Cyclopropylaniline): Environmental Science & Technology. 2019, 53 , 8, 4340–4349. "Development of N-Cyclopropylanilines to Probe the Oxidative Properties of Triplet-State Photosensitizers".

  • General 13C Shifts: Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org.[2][3] Chem. 1997, 62 , 7512–7515.

  • Cyclopropane Spectral Data: Doc Brown's Chemistry, "13C NMR spectrum of cyclopropane".

Sources

Validation

Mass spectrometry (LC-MS) fragmentation of N-(1-(Methoxymethyl)cyclopropyl)aniline

The following guide details the mass spectrometric fragmentation of N-(1-(Methoxymethyl)cyclopropyl)aniline , a structure characterized by a strained cyclopropyl ring geminally substituted with an aniline nitrogen and a...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the mass spectrometric fragmentation of N-(1-(Methoxymethyl)cyclopropyl)aniline , a structure characterized by a strained cyclopropyl ring geminally substituted with an aniline nitrogen and a methoxymethyl ether.[1]

This guide compares the fragmentation behavior of this specific molecule against its structural analog, N-Cyclopropylaniline , to highlight the unique spectral signatures introduced by the methoxymethyl group.

[1]

Executive Summary

Subject: N-(1-(Methoxymethyl)cyclopropyl)aniline (Exact Mass: 177.1154 Da).[1] Core Challenge: Differentiating the gem-disubstituted cyclopropyl scaffold from isomeric open-chain ethers and mono-substituted analogs using MS/MS. Key Findings:

  • The Methoxymethyl group introduces a diagnostic neutral loss of methanol (32 Da) and formaldehyde (30 Da) , which are absent in the N-cyclopropylaniline reference.[1]

  • Cyclopropyl ring strain drives the fragmentation, but the quaternary center at C1 stabilizes specific intermediates, preventing the rapid aromatization seen in simpler anilines.

  • Differentiation: The presence of the fragment at m/z 146 (loss of

    
    /
    
    
    
    ) serves as the primary unique identifier against the N-cyclopropylaniline backbone.

Experimental Methodology (Protocol)

To ensure reproducible fragmentation data, the following LC-MS/MS conditions are recommended. This protocol minimizes in-source fragmentation while maximizing structural information in the collision cell.[1]

Sample Preparation
  • Solvent: Methanol:Water (50:50 v/v) with 0.1% Formic Acid.[1]

  • Concentration: 1 µg/mL (to prevent space-charge effects).

LC-MS/MS Parameters (Q-TOF/Orbitrap)
ParameterSettingRationale
Ionization Source ESI Positive ModeAniline nitrogen is readily protonated (

).[1]
Capillary Voltage 3.5 kVStandard for stable spray without discharge.[1]
Cone Voltage 20 VGentle declustering to preserve the labile ether bond.
Collision Energy Stepped (15, 30, 45 eV)Low energy captures the ether loss; high energy breaks the aniline ring.
Mass Range m/z 50 – 300Covers all diagnostic fragments.[1]

Comparative Performance: Target vs. Reference

This section objectively compares the fragmentation of the target molecule against N-Cyclopropylaniline (a standard reference lacking the methoxymethyl group).[1]

Comparison Table: Diagnostic Ions
FeatureTarget Molecule N-(1-(Methoxymethyl)cyclopropyl)anilineReference Standard N-CyclopropylanilineInterpretation
Precursor Ion

m/z 178.12 m/z 134.09 Target is +44 Da (mass of

insertion).[1]
Primary Neutral Loss -32 Da (

)

m/z 146
-28 Da (

)

m/z 106
Target loses methanol from the ether side chain; Reference loses ethylene via ring opening.[1]
Secondary Fragment m/z 118 (Loss of

from m/z 146)
m/z 77 (Phenyl cation)Target retains the cyclopropyl skeleton longer due to the quaternary center.
Base Peak (High CE) m/z 93/94 (Aniline)m/z 93 (Aniline)Both converge to the aniline core at high energy.[1]
Stability Lower Higher The ether oxygen facilitates faster fragmentation (lower activation energy).[1]

Mechanistic Fragmentation Pathways

The fragmentation of N-(1-(Methoxymethyl)cyclopropyl)aniline is driven by two competing mechanisms: Ether Cleavage (Pathway A) and Cyclopropyl Ring Opening (Pathway B).[1]

Pathway Analysis
  • Pathway A (Ether Loss): Protonation occurs on the ether oxygen.[1] An intramolecular rearrangement (often involving the aniline nitrogen lone pair) leads to the expulsion of methanol (

    
    ), generating a stabilized iminium ion at m/z 146 .
    
  • Pathway B (Ring Opening): The strain of the cyclopropyl ring (approx. 27.5 kcal/mol) facilitates ring opening.[1] In the target molecule, the distal bond cleavage is favored, often followed by the loss of the methoxymethyl group as formaldehyde (

    
    ).
    
Visualization (DOT Diagram)

The following diagram illustrates the stepwise fragmentation flow.

FragmentationPathway Figure 1: Proposed Fragmentation Pathway of N-(1-(Methoxymethyl)cyclopropyl)aniline M Precursor Ion [M+H]+ m/z 178.12 FragA1 Fragment A1 [M+H - CH3OH]+ m/z 146.09 M->FragA1 Loss of Methanol (-32 Da) (Ether Cleavage) FragB1 Fragment B1 [Aniline Core]+ m/z 94.06 M->FragB1 N-C Cleavage (High Energy) FragA2 Fragment A2 [A1 - C2H4]+ m/z 118.06 FragA1->FragA2 Cyclopropyl Ring Opening (-28 Da) FragA2->FragB1 Chain Scission FragB2 Fragment B2 [Phenyl Cation]+ m/z 77.04 FragB1->FragB2 Loss of NH3 (-17 Da)

Figure 1: The diagram highlights the primary loss of methanol (m/z 146) as the distinguishing step from standard anilines.[1]

Detailed Interpretation of Spectra

The Diagnostic Shift (m/z 146)

In the reference compound (N-cyclopropylaniline), the first major loss is the cyclopropyl ring itself or ethylene. In the target molecule, the m/z 146 peak is the "fingerprint."

  • Mechanism: The protonated ether oxygen is a good leaving group.[1] The lone pair on the nitrogen assists in expelling methanol, forming a double bond to the quaternary carbon (iminium ion).

  • Validation: If this peak is absent, the methoxymethyl group is likely not intact, or the molecule is an isomer (e.g., an ether on the phenyl ring).

The Cyclopropyl Signature (Loss of 28 Da)

Cyclopropyl rings characteristically lose ethylene (


, 28 Da).
  • Observation: Look for the transition from m/z 146

    
     m/z 118 .
    
  • Causality: Once the methanol is lost, the remaining cation retains the cyclopropyl ring. This ring then opens and ejects ethylene to relieve strain, resulting in the phenyl-iminium species at m/z 118.[1]

The Aniline Baseline (m/z 93/94)

At high collision energies (>35 eV), the C-N bond cleaves.

  • Result: A dominant peak at m/z 93 (neutral radical loss) or m/z 94 (protonated aniline).[1]

  • Utility: This confirms the presence of the aniline core but does not distinguish the target from other N-substituted anilines.[1]

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text for fragmentation mechanisms including alpha-cleavage and ring opening).
  • Holčapek, M., et al. (2010). "Fragmentation behavior of N-substituted anilines in electrospray ionization mass spectrometry." Journal of Mass Spectrometry.

  • Gross, J. H. (2017).[1] Mass Spectrometry: A Textbook. Springer.[1] (Reference for ether fragmentation and neutral loss of methanol).

  • Shioiri, T., et al. (2006). "Mass spectrometric studies on cyclopropyl derivatives: Examination of novel fragmentation pathways." Chemical and Pharmaceutical Bulletin.

Sources

Comparative

A Comparative Guide to the FTIR Spectroscopy of N-(1-(Methoxymethyl)cyclopropyl)aniline

For researchers and professionals in drug development and chemical synthesis, understanding the structural nuances of novel molecules is paramount. Fourier-Transform Infrared (FTIR) spectroscopy remains a cornerstone tec...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical synthesis, understanding the structural nuances of novel molecules is paramount. Fourier-Transform Infrared (FTIR) spectroscopy remains a cornerstone technique for elucidating functional groups and overall molecular architecture. This guide provides an in-depth analysis of the expected FTIR absorption peaks for N-(1-(Methoxymethyl)cyclopropyl)aniline, a compound of interest in medicinal chemistry and materials science. In the absence of a publicly available experimental spectrum for this specific molecule, this guide offers a robust, data-supported prediction of its spectral features. We will draw comparisons with structurally related compounds and provide a foundational experimental protocol for acquiring such data.

Predicted FTIR Absorption Profile of N-(1-(Methoxymethyl)cyclopropyl)aniline

The structure of N-(1-(Methoxymethyl)cyclopropyl)aniline incorporates several key functional groups, each with characteristic vibrational frequencies in the infrared spectrum. By dissecting the molecule into its constituent parts—a secondary aromatic amine, a cyclopropyl ring, a methoxy group, and a phenyl ring—we can anticipate its FTIR fingerprint.

Table 1: Predicted FTIR Absorption Peaks for N-(1-(Methoxymethyl)cyclopropyl)aniline

Wavenumber (cm⁻¹)Functional Group & Vibrational ModeExpected Intensity & CharacteristicsSupporting Rationale & Citations
~3400N-H Stretch (Secondary Aromatic Amine)Medium, single sharp peakAromatic secondary amines typically exhibit a single N-H stretching band around this region.[1][2]
3080-3040C-H Stretch (Cyclopropyl Ring)Medium to WeakThe strained nature of the cyclopropane ring shifts the C-H stretching vibrations to a higher frequency compared to unstrained alkanes.[3]
>3000C-H Stretch (Aromatic)Medium to WeakC-H stretching vibrations on the benzene ring characteristically appear above 3000 cm⁻¹.
2960-2850C-H Stretch (Aliphatic - CH₂ & CH₃)Medium to StrongThese peaks arise from the asymmetric and symmetric stretching of the methylene and methyl groups in the methoxymethyl substituent.[3][4]
~2830C-H Symmetric Stretch (Methoxy Group)Sharp, MediumA distinctive, sharp peak around 2830±10 cm⁻¹ is a hallmark of the methoxy group's symmetric C-H stretch.[5]
1625-1590C=C Stretch (Aromatic Ring)Strong to MediumThese bands are due to skeletal vibrations of the benzene ring.[6]
1335-1250C-N Stretch (Aromatic Amine)StrongThe stretching vibration of the C-N bond in aromatic amines is typically strong and falls within this range.[7]
1300-1200 & 1050-1010C-O-C Asymmetric Stretch (Ether)StrongMixed aromatic-aliphatic ethers are expected to show two distinct C-O-C stretching bands.[5]
910-665N-H Wag (Secondary Amine)Strong, BroadThis out-of-plane bending vibration is characteristic of secondary amines.[7]
Comparative Analysis with Structurally Related Compounds

For instance, a study on the visible light-mediated annulation of cyclopropylanilines reports IR data for a related compound, showing peaks at 3418 cm⁻¹ (likely N-H stretch), 3055 cm⁻¹ (aromatic/cyclopropyl C-H stretch), and 2926 cm⁻¹ (aliphatic C-H stretch).[8] These values align well with our predictions for the corresponding functional groups in N-(1-(Methoxymethyl)cyclopropyl)aniline.

The primary distinctions in the spectrum of N-(1-(Methoxymethyl)cyclopropyl)aniline compared to N-cyclopropylaniline would be the prominent C-O-C stretching bands from the ether linkage and the characteristic C-H symmetric stretch of the methoxy group.

Table 2: Comparative FTIR Data of Aniline and Related Structures

CompoundN-H Stretch (cm⁻¹)C-N Stretch (Aromatic) (cm⁻¹)Aromatic C=C Stretch (cm⁻¹)
Aniline (Primary Aromatic Amine)~3433 & ~3356 (two peaks)[11][12][13]~1277~1621 & ~1603
N-Methylaniline (Secondary Aromatic Amine)~3411 (one peak)[11]Not specifiedNot specified
Predicted: N-(1-(Methoxymethyl)cyclopropyl)aniline ~3400 (one peak) 1335-1250 1625-1590

This comparison underscores the utility of observing the number and position of N-H stretching bands to distinguish between primary and secondary amines.[1][2][4][7]

Experimental Protocol for FTIR Analysis

To empirically validate the predicted spectral features, the following protocol outlines a standard procedure for acquiring the FTIR spectrum of N-(1-(Methoxymethyl)cyclopropyl)aniline.

Objective: To obtain a high-resolution FTIR spectrum of the target compound for structural verification.

Materials:

  • N-(1-(Methoxymethyl)cyclopropyl)aniline sample

  • FTIR spectrometer (e.g., PerkinElmer, Thermo Fisher) with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector

  • Attenuated Total Reflectance (ATR) accessory

  • Appropriate solvent for cleaning (e.g., isopropanol, acetone)

  • Lint-free wipes

Methodology:

  • Instrument Preparation:

    • Ensure the spectrometer is powered on and has been allowed to stabilize according to the manufacturer's guidelines.

    • Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

  • Background Spectrum Acquisition:

    • Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in isopropanol, followed by a dry wipe.

    • Acquire a background spectrum. This will account for the absorbance of the ATR crystal and the atmospheric conditions.

  • Sample Application:

    • Place a small amount of the N-(1-(Methoxymethyl)cyclopropyl)aniline sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

    • If the sample is a solid, apply pressure using the ATR press to ensure good contact between the sample and the crystal.

  • Sample Spectrum Acquisition:

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The spectrum is usually collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing and Analysis:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

    • Perform baseline correction and peak picking to identify the key absorption bands.

    • Compare the experimental peak positions with the predicted values and reference spectra.

  • Cleaning:

    • Thoroughly clean the ATR crystal with the appropriate solvent and lint-free wipes to remove all traces of the sample.

Diagram 1: Experimental Workflow for FTIR Analysis

FTIR_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_cleanup Post-Analysis Instrument_Prep Instrument Stabilization & Purging Background_Scan Acquire Background Spectrum Instrument_Prep->Background_Scan Apply_Sample Apply Sample to ATR Crystal Background_Scan->Apply_Sample Acquire_Spectrum Acquire Sample Spectrum Apply_Sample->Acquire_Spectrum Data_Processing Process & Analyze Data Acquire_Spectrum->Data_Processing Clean_ATR Clean ATR Crystal Data_Processing->Clean_ATR

Caption: A streamlined workflow for acquiring an FTIR spectrum using an ATR accessory.

Conclusion

This guide provides a comprehensive, theoretically grounded framework for interpreting the FTIR spectrum of N-(1-(Methoxymethyl)cyclopropyl)aniline. By leveraging established spectroscopic principles and comparative data from analogous structures, researchers can confidently identify key functional groups and verify the synthesis of this and similar molecules. The provided experimental protocol offers a standardized approach to obtaining high-quality spectral data, ensuring reproducibility and accuracy in chemical analysis.

References

  • Spectroscopy Online. (2023, August 16). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Available at: [Link]

  • Lab Viva. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR. Available at: [Link]

  • University of Calgary. IR Spectroscopy Tutorial: Amines. Available at: [Link]

  • PharmaXChange. (2011, June 10). Structural analysis of amines. Available at: [Link]

  • Beilstein Journals. Visible light mediated intermolecular [3 + 2] annulation of cyclopropylanilines with alkynes. Available at: [Link]

  • Canadian Science Publishing. (1953). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Journal of Chemistry. Available at: [Link]

  • Optica Publishing Group. ATR/FT-IR Spectroscopic Technique for the Estimation of the Methoxy Polyethylene Glycol 5000 Content. Available at: [Link]

  • Spectroscopy Online. (2020, December 20). The C-O Bond III: Ethers By a Knockout. Available at: [Link]

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2011). ISSN: 0975-8585. Available at: [Link]

  • AIP Publishing. (2024, September 4). Pure rotational and rovibrational spectroscopy of cyclopropylamine in the far-infrared region: –NH 2 torsion. Available at: [Link]

  • Indonesian Journal of Science & Technology. (2023, April 1). Interpretation of Fourier Transform Infrared Spectra (FTIR). Available at: [Link]

  • MDPI. (2025, August 12). Deciphering the Triple-Peak C-O-C Stretching FTIR Absorbance Consistently Occurring in Semicrystalline PEG. Available at: [Link]

  • Royal Society of Chemistry. Asymmetric addition of hydrazones as alkyl carbanion equivalents with aryl imines in water - Supporting Information. Available at: [Link]

  • Royal Society of Chemistry. (1960). Detection of the cyclopropane ring and its degree of substitution in long-chain fatty acid esters, by infra-red spectroscopy. Transactions of the Faraday Society. Available at: [Link]

  • National Institute of Standards and Technology. Infrared absorption spectra of cyclo-hydrocarbons. Journal of Research of the National Bureau of Standards. Available at: [Link]

  • The features of IR spectrum. (n.d.). Available at: [Link]

  • Illinois State University. (2015). Infrared Spectroscopy. Available at: [Link]

  • National Institute of Standards and Technology. Cyclopropylamine. NIST WebBook. Available at: [Link]

  • ResearchGate. (n.d.). FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),.... Available at: [Link]

  • National Center for Biotechnology Information. N-Cyclopropylaniline. PubChem. Available at: [Link]

  • ESF Experts. (2019, March 26). N-cyclopropylanilines to probe oxidative properties of triplet-state photosensitizers. Available at: [Link]

  • Indonesian Journal of Science & Technology. (2019, April 1). How to Read and Interpret FTIR Spectroscope of Organic Material. Available at: [Link]

  • College of Environmental Science and Forestry. Development of N-Cyclopropylanilines to Probe the Oxidative Properties of Triplet-State Photosensitizers. Available at: [Link]

  • ResearchGate. (n.d.). FT-IR spectra for the free aniline and the adsorbed aniline on Ni-USY.... Available at: [Link]

  • International Journal of ChemTech Research. (2014). Vibrational Spectroscopy Investigation on Aspirin Using Semi-Empirical Calculations. Available at: [Link]

  • ResearchGate. (n.d.). The infrared spectrum of aniline vapour (upper panel). The spectrum.... Available at: [Link]

  • MDPI. (2020, March 19). The First Stages of Chemical and Electrochemical Aniline Oxidation—Spectroscopic Comparative Study. Available at: [Link]

  • Scholars Research Library. (n.d.). Molecular structure, FT-IR and FT-Raman spectra and HOMO- LUMO analysis of 2-methoxy-4-nitroaniline using ab. Available at: [Link]

  • National Institute of Standards and Technology. Aniline. NIST WebBook. Available at: [Link]

Sources

Validation

A Comparative Guide to the Analytical Determination of N-(1-(Methoxymethyl)cyclopropyl)aniline: HPLC vs. GC Methods

Introduction N-(1-(Methoxymethyl)cyclopropyl)aniline is a substituted aniline derivative incorporating both a cyclopropyl and a methoxymethyl moiety. As with many novel chemical entities in pharmaceutical and materials s...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-(1-(Methoxymethyl)cyclopropyl)aniline is a substituted aniline derivative incorporating both a cyclopropyl and a methoxymethyl moiety. As with many novel chemical entities in pharmaceutical and materials science research, the development of robust analytical methods for purity assessment, reaction monitoring, and quality control is paramount. The absence of standardized analytical protocols for this specific compound necessitates a foundational approach, deriving methodologies from the well-established analysis of its core chemical structures: anilines and cyclopropylamines.

This guide provides an in-depth comparison of two primary chromatographic techniques for the analysis of N-(1-(Methoxymethyl)cyclopropyl)aniline: a proposed Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method and a comparative Gas Chromatography (GC) method. The selection of instrumentation and parameters is grounded in the predicted physicochemical properties of the analyte and extensive data from the analysis of related compounds.

Physicochemical Properties and Chromatographic Implications

To develop a separation method, we must first consider the analyte's structure. N-(1-(Methoxymethyl)cyclopropyl)aniline (Molecular Weight: 177.25 g/mol ) possesses a moderately nonpolar aniline core, a nonpolar cyclopropyl group, and a polar methoxymethyl ether group. This amphiphilic nature—having both hydrophobic and polar characteristics—makes it an ideal candidate for Reversed-Phase HPLC, where separation is driven by hydrophobic interactions with a nonpolar stationary phase.[1] Its volatility is not immediately known, making direct GC analysis a secondary consideration that requires verification of thermal stability.[2]

Primary Recommended Method: Reversed-Phase HPLC (RP-HPLC)

Causality Behind Method Selection: RP-HPLC is the premier technique for the analysis of a vast array of pharmaceutical compounds, including aniline derivatives.[3] Its operation at or near ambient temperature prevents the degradation of potentially thermolabile molecules.[4] The separation mechanism, based on partitioning between a polar mobile phase and a nonpolar stationary phase (like C18), is perfectly suited to the analyte's mixed polarity.[1][3] This method offers high sensitivity and reproducibility without the need for chemical derivatization, which is often required in GC.[5][6]

Detailed Experimental Protocol: RP-HPLC

1. Instrumentation and Materials:

  • HPLC System: A standard HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.[3]

  • Column: Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[3]

  • Reagents: HPLC-grade Acetonitrile (ACN), HPLC-grade Methanol, and ultra-pure water.

  • Standard Preparation: Prepare a stock solution of N-(1-(Methoxymethyl)cyclopropyl)aniline at 1.0 mg/mL in methanol. Create a series of calibration standards by diluting the stock solution with the mobile phase.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

2. Chromatographic Conditions:

ParameterRecommended SettingRationale
Stationary Phase C18 (Octadecylsilane)Provides strong hydrophobic interaction with the aniline ring and alkyl groups, ensuring good retention.
Mobile Phase Acetonitrile and WaterA common, effective eluent system for anilines. The ratio can be optimized to control retention time.[3]
Elution Mode Isocratic (e.g., 60:40 ACN:Water) or GradientStart with a gradient (e.g., 40% to 80% ACN over 15 minutes) to determine the optimal elution conditions, then switch to an isocratic method for routine analysis to ensure reproducibility.
Flow Rate 1.0 mL/minStandard for a 4.6 mm I.D. column, providing a good balance between analysis time and efficiency.
Column Temperature 30 °CMaintains consistent retention times and improves peak shape by reducing mobile phase viscosity.
Detection UV at 254 nmThe aniline aromatic ring provides strong UV absorbance, making this a sensitive and selective detection wavelength.[7]
Injection Volume 10 µLA typical volume that avoids column overloading while ensuring adequate signal.

3. Data Analysis and System Validation:

  • Identify the analyte peak by comparing its retention time to that of a pure standard.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Quantify the analyte in samples using the linear regression equation derived from the calibration curve.

  • The system is self-validating through consistent retention times, peak shapes, and linear detector response for known standards.

Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC System cluster_analysis Data Analysis MobilePhase Mobile Phase (ACN/Water) Pump Pump MobilePhase->Pump Standard Standard Prep. Injector Autosampler Standard->Injector Sample Sample Prep. Sample->Injector Pump->Injector Column C18 Column Injector->Column Detector UV Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Quantification Quantification Chromatogram->Quantification

Caption: Experimental workflow for HPLC analysis.

Alternative Method: Gas Chromatography (GC)

Causality Behind Method Selection: GC is a powerful alternative, especially for volatile and thermally stable compounds.[8] It often provides faster analysis times and exceptional resolution.[4][9] For aniline derivatives, GC can be highly effective, particularly when coupled with a Mass Spectrometry (MS) detector for definitive identification.[8][10] However, the primary consideration is whether N-(1-(Methoxymethyl)cyclopropyl)aniline is sufficiently volatile and stable at the high temperatures used in the GC injector and oven.[2] Polar amine groups can sometimes exhibit poor peak shape (tailing) on standard GC columns, occasionally necessitating a derivatization step to block the active amine hydrogen and increase volatility.[5][11]

Detailed Experimental Protocol: GC

1. Instrumentation and Materials:

  • GC System: A standard GC system equipped with a split/splitless injector, a capillary column, and a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Column: A low-to-mid polarity column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Reagents: High-purity Helium or Hydrogen (carrier gas), and a suitable solvent like Dichloromethane or Ethyl Acetate for sample dissolution.

  • Standard and Sample Preparation: Similar to HPLC, prepare a stock solution and dilute to create standards and samples in a volatile organic solvent.

2. Chromatographic Conditions:

ParameterRecommended SettingRationale
Stationary Phase 5% Phenyl / 95% DimethylpolysiloxaneA robust, general-purpose phase suitable for a wide range of semi-volatile organic compounds, including anilines.[8]
Carrier Gas Helium at 1.2 mL/min (constant flow)Inert carrier gas providing good efficiency.
Injector Splitless or Split (e.g., 20:1) at 250 °CThe high temperature ensures rapid volatilization of the analyte. Splitless mode is used for trace analysis, while a split injection prevents column overload for concentrated samples.
Oven Program Start at 100 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min)A temperature program is essential to elute the analyte in a reasonable time with good peak shape and to clean the column of any less volatile impurities.
Detector FID at 280 °C or MS (Scan mode)FID is a universal, sensitive detector for organic compounds. MS provides structural information for positive identification.[10]
Visualizing the GC Workflow

GC_Workflow cluster_prep Preparation cluster_gc GC System cluster_analysis Data Analysis CarrierGas Carrier Gas (Helium) Injector Injector Port (250°C) CarrierGas->Injector Sample Sample Prep. (in volatile solvent) Sample->Injector Column Capillary Column (Oven Program) Injector->Column Detector FID or MS Column->Detector Chromatogram Chromatogram Detector->Chromatogram Identification Identification & Quantification Chromatogram->Identification

Caption: Experimental workflow for GC analysis.

Performance Comparison: HPLC vs. GC

FeatureReversed-Phase HPLCGas Chromatography (GC)
Principle Separation based on polarity and hydrophobic interactions between analyte, polar mobile phase, and nonpolar stationary phase.[9]Separation based on volatility and boiling point as the analyte is carried by an inert gas through a temperature-programmed column.[9]
Analyte Suitability Excellent for non-volatile, polar, and thermally sensitive compounds. The ideal choice when thermal stability is unknown.[2]Requires analyte to be volatile and thermally stable. Potential for degradation at high injector/oven temperatures.[4]
Sample Preparation Typically simple dissolution in the mobile phase.[3]Requires dissolution in a volatile solvent. May require derivatization to improve volatility and peak shape for polar amines.[5][11]
Analysis Speed Run times are typically 10-30 minutes.[4]Generally faster, with run times often under 15 minutes.[9]
Instrumentation Cost Higher initial and running costs due to high-pressure pumps and the need for expensive, high-purity solvents.[4]Generally lower cost. Carrier gases are less expensive than HPLC solvents.[4]
Flexibility Highly versatile for a wide range of compounds found in drug development, from starting materials to final APIs and metabolites.More specialized for volatile and semi-volatile compounds. Excellent for residual solvent analysis, and environmental monitoring.[2]

Conclusion and Recommendation

For the analytical determination of N-(1-(Methoxymethyl)cyclopropyl)aniline, Reversed-Phase HPLC is the recommended primary method. Its operational principles are perfectly aligned with the predicted physicochemical properties of the analyte, offering a robust, sensitive, and reproducible method without requiring the analyte to be thermally stable. The vast precedent for analyzing substituted anilines with RP-HPLC provides a strong foundation for rapid method development and validation.[3]

Gas Chromatography serves as a potent secondary or alternative technique. Its primary advantages are speed and, when coupled with Mass Spectrometry, unparalleled identification capabilities. However, its application is conditional upon the experimental verification of the analyte's thermal stability and volatility. If these conditions are met, GC can be an excellent high-throughput option. For initial characterization and routine quality control where analyte integrity is paramount, HPLC remains the more reliable and universally applicable choice.

References

  • Barefoot, R. R., & Desiderio, J. V. (1985). Monitoring of aromatic amines by HPLC with electrochemical detection: comparison of methods for destruction of carcinogenic aromatic amines in laboratory wastes. Talanta, 32(4), 279–283. [Link]

  • ResearchGate. (n.d.). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Request PDF. [Link]

  • Alli, I. A., & El-Rjoob, A.-W. O. (1983). Separation and determination of aniline and substituted anilinesulphonic acid derivatives by ion-pair reversed-phase high-performance liquid chromatography. Analyst, 108(1290), 1101–1107. [Link]

  • Chromatography Today. (n.d.). HPLC vs GC - A Beginner's Guide. [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Columns. [Link]

  • Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart. [Link]

  • LCGC International. (2012). Simplified Yet Sensitive Determination of Aniline and Nitroanilines. [Link]

  • Brewer Science. (n.d.). Small Molecule Analysis Testing: HPLC vs GC. [Link]

  • ResearchGate. (2014). Would HPLC or GC-MS be a better way to measure the quantity of biogenic amines in brine left after the sauerkraut production?. [Link]

  • National Center for Biotechnology Information. (n.d.). N-Methyl-N-(1-methylcyclopropyl)aniline. PubChem Compound Database. [Link]

  • Dorgerloh, U., et al. (2021). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. International Journal of Environmental Analytical Chemistry. [Link]

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  • ResearchGate. (2021). Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater. [Link]

  • ResearchGate. (n.d.). GC Quantification of Cyclopropylamine, Diethylamine and Triethylamine in Active Pharmaceutical Ingredients. Request PDF. [Link]

Sources

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Retrosynthesis Analysis

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Method

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-(Methoxymethyl)cyclopropyl)aniline
Reactant of Route 2
Reactant of Route 2
N-(1-(Methoxymethyl)cyclopropyl)aniline
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